N-[(Diphenylphosphinyl)methyl]-N-methylaniline
Description
Properties
IUPAC Name |
N-(diphenylphosphorylmethyl)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NOP/c1-21(18-11-5-2-6-12-18)17-23(22,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFFKSATMZDTJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403559 | |
| Record name | N-[(Diphenylphosphinyl)methyl]-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76527-75-8 | |
| Record name | N-[(Diphenylphosphinyl)methyl]-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(Diphenylphosphinyl)methyl]-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Solubility of N-[(Diphenylphosphinyl)methyl]-N-methylaniline in organic solvents
Executive Summary
This guide provides a technical analysis of the solubility characteristics of N-[(Diphenylphosphinyl)methyl]-N-methylaniline (CAS: 76527-75-8). As a functionalized aminomethylphosphine oxide, this compound serves as a critical ligand in coordination chemistry, particularly for lanthanide/actinide extraction, and as a versatile building block in organophosphorus synthesis.
Understanding its solubility landscape is not merely about "what dissolves it," but about optimizing its performance in three key distinct workflows: Synthesis/Purification , Ligand-Metal Complexation , and Analytical Characterization . This document synthesizes physicochemical principles with empirical data to provide a self-validating framework for solvent selection.
Physicochemical Identity & Solubility Mechanism
To predict solubility behavior without exhaustive trial-and-error, we must analyze the Structure-Property Relationship (SPR).
-
Chemical Formula:
-
Molecular Weight: 321.35 g/mol
-
Key Functional Groups:
-
Diphenylphosphine Oxide (
): A strong hydrogen-bond acceptor (HBA) with significant polarity. It drives solubility in polar aprotic solvents and alcohols. -
N-Methylaniline Moiety (
): A lipophilic, electron-rich aromatic system. It ensures solubility in aromatic hydrocarbons and chlorinated solvents while severely limiting water solubility. -
Methylene Bridge (
): Provides flexibility but does not significantly alter the polarity balance.
-
The Solubility Mechanism:
The molecule exhibits an "amphiphilic-like" behavior in organic media. The lipophilic phenyl rings (
Solubility Landscape: The Tiered System
The following classification is derived from the compound's functional group interactions and standard protocols for aminomethylphosphine oxides.
Table 1: Solvent Compatibility Matrix
| Solubility Tier | Solvent Class | Specific Solvents | Primary Utility | Mechanism of Action |
| Tier 1: High Solubility | Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform ( | Synthesis, NMR Analysis, Extraction | Strong dipole-dipole interactions; excellent solvation of the aromatic core. |
| Tier 1: High Solubility | Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Metal Extraction , Reflux Reactions | |
| Tier 2: Moderate/Temperature Dependent | Polar Aprotic | THF, Ethyl Acetate, Acetone | Recrystallization, General Synthesis | Good solubility at RT; excellent temperature coefficient for crystallization. |
| Tier 2: Moderate/Temperature Dependent | Alcohols | Ethanol, Methanol, Isopropanol | Recrystallization (Hot) | Soluble when hot due to H-bonding with |
| Tier 3: Insoluble / Antisolvent | Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane, Heptane | Precipitation , Washing | Lack of polarity prevents solvation of the |
| Tier 3: Insoluble | Aqueous Media | Water (pH 7) | Biphasic Extraction | Hydrophobic phenyl groups prevent hydration. Soluble in strong acid (pH < 1) via protonation. |
Visualization: Solvent Selection Workflow
The following flowchart illustrates the decision logic for selecting a solvent based on your specific experimental goal.
Figure 1: Decision matrix for solvent selection. Note the distinction between non-coordinating solvents (Toluene) for extraction and polar solvents (DCM) for synthesis.
Experimental Protocols
These protocols are designed to be self-validating. If the observed behavior deviates (e.g., oiling out instead of crystallizing), the troubleshooting steps provided will guide correction.
Protocol A: Gravimetric Solubility Screening (Self-Validating)
Use this to determine precise solubility limits for your specific batch/purity.
-
Preparation: Weigh 100 mg of N-[(Diphenylphosphinyl)methyl]-N-methylaniline into a 4 mL vial.
-
Addition: Add the target solvent in 100
L increments at 25°C. -
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume (
) where the solution becomes perfectly clear.-
Calculation: Solubility (
) .
-
-
Validation: Cool the solution to 4°C. If precipitate forms, the solubility is strongly temperature-dependent (ideal for recrystallization).
Protocol B: Purification via Recrystallization
The most common impurity is the starting material (N-methylaniline) or oxidized byproducts. This method leverages the differential solubility in Toluene/Hexane.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Toluene (approx. 80-90°C).
-
Note: If the solution is dark brown, treat with activated charcoal and filter hot.
-
-
Antisolvent Addition: Remove from heat. While still warm, add Hexane dropwise until a faint turbidity (cloudiness) persists.
-
Re-dissolution: Add 1-2 drops of hot Toluene to clear the turbidity.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer overnight.
-
Collection: Filter the white crystalline solid and wash with cold Hexane.
Critical Application: Ligand for Metal Extraction[6]
In the context of extracting lanthanides (Ln) or actinides (An), the solvent plays a "non-innocent" role.
-
Why Toluene? Toluene is the industry standard for this ligand class because it is non-coordinating . Solvents like Methanol or THF can coordinate to the metal center, competing with the phosphine oxide ligand and reducing extraction efficiency (
values). -
Why Not Chloroform? While solubility is higher in Chloroform, it can form weak hydrogen bonds with the
oxygen, slightly deactivating the ligand's basicity. Furthermore, chlorinated solvents pose environmental handling issues in large-scale extraction.
Molecular Interaction Diagram:
Figure 2: Interaction map showing the driving forces behind solubility. The hydrophobic phenyl shell prevents water solubility, while Pi-Pi stacking favors aromatic solvents.
References
-
Compound Identity & Properties
-
PubChem Compound Summary for CID 4463551, N-[(Diphenylphosphinyl)methyl]-N-methylaniline.[1] National Center for Biotechnology Information (2025).
-
-
Synthesis & Recrystallization Methodology
- Keglevich, G., et al. "Microwave-assisted synthesis of (aminomethylene)bisphosphine oxides...". Molecules (2012).
-
Solvent Effects in Coordination Chemistry
-
Hyvönen, H., et al. "Studies on metal complex formation of environmentally friendly aminopolycarboxylate chelating agents."[2] Journal of Coordination Chemistry. (Contextualizes ligand solubility in extraction).
-
(General Reference for Ligand Design)
-
-
General Solubility of Phosphine Oxides
- Zhao, H., et al. "Solubilities of Triphenylphosphine in Ethanol, 2-Propanol, Acetone, Benzene, and Toluene.
Sources
Synthesis pathways for N-[(Diphenylphosphinyl)methyl]-N-methylaniline derivatives
Topic: Synthesis pathways for N-[(Diphenylphosphinyl)methyl]-N-methylaniline derivatives Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Target Molecule: N-[(Diphenylphosphinyl)methyl]-N-methylaniline
CAS Registry Number: 76527-75-8
Molecular Formula:
This technical guide details the synthesis of N-[(Diphenylphosphinyl)methyl]-N-methylaniline, a pivotal organophosphorus intermediate used as a hemilabile ligand in transition metal catalysis (Pd, Pt) and as a functional building block in flame retardant materials. Unlike primary
The guide prioritizes the Phospha-Mannich (Kabachnik-Fields) reaction as the primary pathway due to its superior atom economy and the air-stability of the starting material, diphenylphosphine oxide (
Retrosynthetic Analysis & Strategy
The structural disconnection of the target molecule reveals two primary bond-forming opportunities: the C-P bond and the C-N bond. The stability of the phosphoryl group (
Diagram 1: Retrosynthetic Disconnection
Caption: Retrosynthetic breakdown showing the convergence of N-methylaniline, formaldehyde, and diphenylphosphine oxide via an iminium ion intermediate.
Primary Pathway: The Kabachnik-Fields Reaction (Phospha-Mannich)[1]
This is the industry-standard approach for synthesizing
Mechanistic Insight
Unlike primary amines which form stable imines (Schiff bases), N-methylaniline (a secondary amine) reacts with formaldehyde to form a transient iminium ion .
-
Condensation: N-methylaniline attacks formaldehyde
hemiaminal. -
Dehydration: Acid-catalyzed or thermal loss of water generates the electrophilic iminium ion
. -
Pudovik Addition: The tautomeric form of diphenylphosphine oxide (diphenylphosphinous acid,
) attacks the iminium carbon to form the C-P bond.
Experimental Protocol
Scale: 10 mmol basis Yield Expectation: 85–95%
Reagents
-
Amine: N-Methylaniline (1.07 g, 10 mmol)
-
Carbonyl: Paraformaldehyde (0.33 g, 11 mmol, 1.1 equiv)
-
Phosphorus: Diphenylphosphine oxide (2.02 g, 10 mmol)
-
Solvent: Toluene (30 mL)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) [Optional but recommended for rate enhancement]
Step-by-Step Workflow
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Diphenylphosphine oxide, Paraformaldehyde, and Toluene. Stir at room temperature for 5 minutes.
-
Amine Addition: Add N-Methylaniline and the p-TsOH catalyst.
-
Reaction: Heat the mixture to vigorous reflux (
). The Dean-Stark trap will collect the water byproduct, driving the equilibrium toward the iminium formation.-
Monitoring: Track the consumption of the P-H signal in
NMR (approx. 20-25 ppm depending on solvent) and appearance of the product signal (approx. 25-30 ppm). -
Duration: Typically 3–6 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Wash the organic phase with 5%
(to remove acid catalyst) and then brine. -
Dry over anhydrous
and filter. -
Concentrate under reduced pressure to yield a viscous oil or semi-solid.
-
-
Purification:
-
Recrystallize from hot Ethyl Acetate/Hexane (1:3 ratio) or Toluene/Heptane.
-
Alternatively, purify via flash column chromatography (
, Ethyl Acetate/Hexane gradient).
-
Diagram 2: Phospha-Mannich Reaction Workflow
Caption: Operational workflow for the thermal Kabachnik-Fields condensation using a Dean-Stark apparatus.
Secondary Pathway: Oxidative Alkylation
This route is useful if the starting material is the P(III) species diphenylphosphine (
Caution: Diphenylphosphine is pyrophoric and highly toxic. All steps prior to oxidation must be performed under strict inert atmosphere (Nitrogen/Argon).
Protocol Summary
-
Condensation: React
+ Paraformaldehyde + N-Methylaniline in degassed ethanol at reflux for 2 hours.-
Product: N-[(Diphenylphosphino)methyl]-N-methylaniline (P(III) species).
-
-
Oxidation: Cool the solution to
. Slowly add Hydrogen Peroxide ( , 1.1 equiv) or elemental Sulfur ( ). -
Isolation: Extract with dichloromethane, dry, and recrystallize.
Comparison of Methods:
| Feature | Kabachnik-Fields (Method A) | Oxidative Alkylation (Method B) |
| Starting Material | ||
| Atom Economy | High (Water is only byproduct) | Lower (Requires oxidant) |
| Conditions | Robust, Open air possible | Strictly Inert Atmosphere |
| Primary Use | Synthesis of Oxide Target | Synthesis of P(III) Ligands |
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.
| Technique | Expected Signal | Structural Assignment |
| Phosphine Oxide ( | ||
| Methylene Bridge ( | ||
| N-Methyl Group ( | ||
| IR Spectroscopy | 1150–1200 |
Safety & Handling
-
Diphenylphosphine Oxide: While more stable than its P(III) counterpart, it can still cause irritation. Avoid inhalation of dust.
-
Paraformaldehyde: Depolymerizes to formaldehyde, a known carcinogen. Use in a well-ventilated fume hood.
-
Thermal Runaway: The reaction of amines with formaldehyde is exothermic. Add reagents slowly if scaling up >50g.
References
-
Keglevich, G., & Balint, E. (2012). "The Kabachnik-Fields reaction: mechanism and synthetic use." Molecules, 17(11), 12821–12835. Link
-
Cherkasov, R. A., & Galkin, V. I. (1998). "The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism." Russian Chemical Reviews, 67(10), 857. Link
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). "The Michaelis-Arbuzov rearrangement." Chemical Reviews, 81(4), 415-430. (Foundational context for P-C bond formation). Link
-
Durran, S. E., et al. (2000).
." Journal of the Chemical Society, Dalton Transactions. (Describes oxidation protocols). Link -
Sigma-Aldrich. "Product Specification: N-[(Diphenylphosphinyl)methyl]-N-methylaniline."[2] (Physical property verification). Link
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History and discovery of aminomethylphosphine oxide ligands
An In-depth Technical Guide to the History, Synthesis, and Application of Aminomethylphosphine Oxide Ligands
Abstract
Aminomethylphosphine oxides (AMPOs) represent a compelling class of organophosphorus compounds that have carved a unique niche at the intersection of coordination chemistry, catalysis, and medicinal science. Characterized by a core structure containing a P(O)-CH₂-N linkage, these molecules merge the potent coordinating ability of the phosphine oxide group with the versatile functionality of an amino moiety. This guide provides a comprehensive exploration of AMPOs, tracing their historical evolution from early aminophosphine chemistry to their current status as sophisticated ligands and pharmacophores. We will delve into the primary synthetic methodologies, most notably the Kabachnik-Fields and Mannich-type reactions, elucidate the key physicochemical properties that underpin their utility, and survey their diverse applications, from enhancing catalytic processes to improving the pharmacokinetic profiles of therapeutic agents. This document is intended for researchers and professionals in chemistry and drug development, offering both foundational knowledge and field-proven insights into this important ligand class.
A Historical Perspective: From Aminophosphines to Their Oxides
The journey of aminomethylphosphine oxides is intrinsically linked to the development of their trivalent precursors, aminomethylphosphines. Early explorations into organophosphorus compounds focused on creating P-C-N backbones, recognizing their potential as versatile ligands for transition metals.
A pivotal moment in this history was the work of Coates and Hoye in 1960, who first described the synthesis of tris(aminomethyl)phosphines.[1] Their method, reacting tris(hydroxymethyl)phosphine with dialkylamines, opened the door to a vast new family of water-soluble, air-stable phosphine ligands.[1] This was a significant departure from many contemporary phosphines, like triphenylphosphine, which readily oxidize in air.[1]
The logical progression from these trivalent phosphines was their conversion to the pentavalent phosphine oxides. The oxidation of phosphines to phosphine oxides is a fundamental and often spontaneous transformation in the presence of an oxidant.[2] However, for aminomethylphosphines, this conversion became a deliberate strategy to modulate the ligand's properties. The introduction of the phosphoryl (P=O) group dramatically alters the electronic and steric profile of the molecule. The resulting phosphine oxide is a weak Lewis base but a very strong hydrogen bond acceptor, a property that would later be heavily exploited in medicinal chemistry.[3]
The development of more efficient and direct synthetic routes, such as the phosphorus-based Mannich condensation and the Kabachnik-Fields reaction, accelerated research in this area.[4][5] These methods provided one-pot or two-stage procedures to construct the α-aminomethylphosphine oxide framework, making these compounds more accessible for broader investigation.[4] This accessibility allowed for their exploration in coordination chemistry with a wide range of metals, including lanthanides, actinides, and platinum group metals, setting the stage for their use in catalysis and materials science.[6][7]
Synthesis and Methodologies: Crafting the AMPO Core
The construction of the aminomethylphosphine oxide scaffold is primarily achieved through a few robust and versatile synthetic reactions. The choice of method often depends on the desired substituents on the phosphorus and nitrogen atoms.
Key Synthetic Pathways
-
The Kabachnik-Fields Reaction: This is arguably the most convenient and widely used method for preparing α-aminomethylphosphine oxides. It is a one-pot, three-component condensation reaction involving a secondary phosphine oxide (or a related P-H compound like a dialkylphosphite), an amine (primary or secondary), and formaldehyde.[4] The reaction proceeds efficiently, often under mild conditions, to directly yield the target AMPO. Microwave assistance has been shown to accelerate this transformation.[4]
-
The Mannich-type Condensation: This pathway involves the reaction of a phosphine with formaldehyde and a primary or secondary amine to form an aminomethylphosphine.[5][8] This trivalent intermediate is then subsequently oxidized to the corresponding phosphine oxide using a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂).[2] This two-step approach allows for the isolation of the aminomethylphosphine precursor if desired.
-
Synthesis from Tris(hydroxymethyl)phosphine: As pioneered by Coates and Hoye, tris(hydroxymethyl)phosphine can react with amines to substitute the hydroxyl groups, forming tris(aminomethyl)phosphines.[1] These can then be oxidized to their corresponding tri-oxide derivatives.
The general workflow for the synthesis of AMPOs, highlighting the two most common routes, is illustrated below.
Caption: Primary synthetic routes to Aminomethylphosphine Oxides.
Example Experimental Protocol: Synthesis via Kabachnik-Fields Reaction
This protocol provides a generalized, step-by-step methodology for the synthesis of an N,N-bis(phosphinoylmethyl)alkylamine, a common AMPO structure.[4]
-
Reactant Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine the primary amine (1.0 eq.), paraformaldehyde (2.2 eq.), and the secondary phosphine oxide (e.g., di(p-tolyl)phosphine oxide) (2.1 eq.).
-
Solvent Addition: Add a suitable solvent, such as toluene or tetrahydrofuran (THF), to create a slurry.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes). Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic solution with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the filtrate.
-
Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure aminomethylphosphine oxide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ³¹P NMR, ¹³C NMR, Mass Spectrometry).
Core Structure and Physicochemical Properties
The unique properties of AMPOs stem directly from their molecular architecture. The central tetrahedral phosphorus atom, double-bonded to a highly electronegative oxygen and single-bonded to a nitrogen-containing methylene group, creates a molecule with distinct characteristics.
Caption: General structure and key features of AMPO ligands.
The functional consequences of this structure are significant and are summarized in the table below.
| Property | Description | Impact in Application |
| High Polarity | The P=O bond is highly polar, making the overall molecule significantly more polar than analogous phosphines or amides.[9] | Increases aqueous solubility and reduces lipophilicity (logP), which is highly desirable for improving the pharmacokinetic profile of drug candidates.[9][10] |
| H-Bond Acceptor | The phosphoryl oxygen is a strong hydrogen bond acceptor. | Enhances interactions with biological targets (e.g., enzyme active sites) and improves solubility in protic solvents. |
| Chemical Stability | The pentavalent phosphorus center is generally stable and resistant to further oxidation. | Provides robustness in catalytic cycles and under physiological conditions, making them reliable components in complex systems. |
| Coordinating Ability | AMPOs act as effective ligands, typically coordinating to metal ions through the phosphoryl oxygen atom in a bidentate or monodentate fashion.[6][7] | Enables the formation of stable metal complexes for use in catalysis, metal extraction, and materials science.[7] |
| Tunability | The R groups on the phosphorus and nitrogen atoms can be easily varied, allowing for fine-tuning of steric and electronic properties.[11] | Allows for the rational design of ligands for specific catalytic reactions or biological targets. |
Applications Across Scientific Disciplines
The unique combination of properties possessed by AMPOs has led to their application in diverse fields, from industrial catalysis to cutting-edge drug development.
Coordination Chemistry and Catalysis
AMPOs are versatile ligands for a wide array of metal ions. Their coordination chemistry has been studied with lanthanides (La(III)), actinides (Th(IV), U(VI)), and transition metals (Pt, Pd, Ni, Ru).[4][6]
-
Homogeneous Catalysis: Platinum(II) complexes bearing AMPO ligands have shown high chemo- and regioselectivity in the hydroformylation of styrene at low temperatures.[4] The ability to tune the ligand's steric and electronic properties is crucial for optimizing catalytic performance.[11]
-
Electrocatalysis: Cyclic aminomethylphosphine ligands and their derivatives are key components in nickel-based molecular catalysts designed for electrochemical hydrogen evolution and oxidation.[8][12][13] The pendant amine groups in these structures can act as proton relays, working in concert with the metal center to facilitate these critical energy-related reactions.[13]
Caption: Simplified catalytic cycle involving a metal-AMPO complex.
Medicinal Chemistry and Drug Development
The application of phosphine oxides in medicinal chemistry has gained significant traction, with AMPOs being a prominent subclass.[14][15] While phosphorus-containing functional groups have been historically underrepresented in drug discovery, their value is now clearly recognized.[9][14][15]
A landmark example is Brigatinib , an FDA-approved second-generation anaplastic lymphoma kinase (ALK) inhibitor for treating non-small cell lung cancer. The incorporation of a dimethylphosphine oxide (DMPO) moiety was a key design element that improved the drug's activity and selectivity.
The primary advantages of using an AMPO or a general phosphine oxide group in a drug candidate are:
-
Increased Solubility: The high polarity of the P=O group can dramatically improve the aqueous solubility of a lead compound. This was demonstrated when replacing a group in the antihypertensive drug Prazosin with a P(O)Me₂ substituent, which significantly increased its solubility without negatively impacting its biological profile.[10]
-
Improved Metabolic Stability: The chemical robustness of the phosphine oxide group can lead to improved metabolic stability, increasing the half-life of a drug in human liver microsomes.
-
Reduced Lipophilicity: High lipophilicity can be a liability in drug development. The polar AMPO group helps to reduce this, potentially leading to a better overall ADME (absorption, distribution, metabolism, and excretion) profile.[10]
Conclusion and Future Outlook
From their origins in fundamental organophosphorus chemistry, aminomethylphosphine oxide ligands have evolved into a sophisticated and highly functional class of molecules. The development of robust synthetic methods like the Kabachnik-Fields reaction has made them readily accessible, fueling their exploration across various scientific domains. Their unique physicochemical profile—defined by high polarity, stability, and coordinating ability—makes them powerful tools for both chemists and drug developers.
The success of Brigatinib has validated the phosphine oxide moiety as a valuable pharmacophore, and we can anticipate seeing more AMPO-containing structures entering clinical development. In catalysis, the rational design of AMPO ligands, particularly those with additional functional groups for cooperative effects, will continue to drive the discovery of more efficient and selective catalysts for challenging chemical transformations. The future for aminomethylphosphine oxides appears bright, with expanding roles in creating next-generation therapeutics, advanced materials, and sustainable chemical processes.
References
-
Goud, E. V., Kumar, B. P., Shruthi, Y., Paul, A., Sivaramakrishna, A., Vijayakrishna, K., Raob, C. B., Sabharwalb, K. N., & Claytonc, H. S. (2013). Investigations on synthesis, thermolysis, and coordination chemistry of aminophosphine oxides. Taylor & Francis Online. [Link]
-
Keglevich, G., et al. (2015). Synthesis and use of α-aminophosphine oxides and N,N-bis(phosphinoyl-methyl)amines – A study on the related ring platinum complexes. ResearchGate. [Link]
-
Vila, J. M. (2013). Synthesis of Aminomethylphosphine Complexes. Scribd. [Link]
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Musina, E. I., et al. (2014). New functional cyclic aminomethylphosphine ligands for the construction of catalysts for electrochemical hydrogen transformations. PubMed. [Link]
- Author Unknown. (2012).
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Nikolaeva, Y. A., Balueva, A. S., Musina, E., & Sinyashin, O. G. (2022). Cyclic aminomethylphosphines as ligands. Rational design and unpredicted findings. ResearchGate. [Link]
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Haddow, M. F. (Year Not Available). The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments. PMC. [Link]
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Bullock, R. M. (2022). Molecular Catalysts with Diphosphine Ligands Containing Pendant Amines. ACS Publications. [Link]
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American Chemical Society. (Year Not Available). Phosphine oxides from a medicinal chemist's perspective. American Chemical Society. [Link]
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Smoleński, P., et al. (Year Not Available). Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection. PMC. [Link]
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Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ResearchGate. [Link]
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Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. PubMed. [Link]
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ChemRxiv. (Year Not Available). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. ChemRxiv. [Link]
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Raugei, S., et al. (2022). Molecular Catalysts with Diphosphine Ligands Containing Pendant Amines. ACS Publications. [Link]
-
Wikipedia. Transition metal complexes of phosphine oxides. Wikipedia. [Link]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phosphine oxides from a medicinal chemist’s perspective - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: N-[(Diphenylphosphinyl)methyl]-N-methylaniline as a Hemilabile O,N-Bidentate Ligand in Catalysis
Executive Summary
The development of robust, highly active transition metal catalysts relies heavily on the strategic design of the ligand coordination sphere. N-[(Diphenylphosphinyl)methyl]-N-methylaniline is an
Mechanistic Rationale & Ligand Design
In transition metal-catalyzed carbon-carbon bond-forming reactions, the catalyst must balance stability (to prevent decomposition into inactive metal black) with reactivity (to allow substrate binding)[2]. Traditional rigid bidentate P,P-ligands (like dppe) often bind too strongly, creating a bottleneck during the transmetalation step of cross-couplings[3].
N-[(Diphenylphosphinyl)methyl]-N-methylaniline solves this via hemilability :
-
The P=O Donor (Hard): Provides strong
-donation, firmly anchoring the metal center and preventing catalyst aggregation[4]. -
The N-Ar Donor (Borderline): The aniline nitrogen is a weaker donor due to lone-pair delocalization into the phenyl ring. This allows the Pd–N bond to temporarily cleave during the catalytic cycle, opening a vacant coordination site for bulky substrates.
-
Air Stability: Because the phosphorus center is already fully oxidized (P=V), the ligand requires no glovebox handling, drastically simplifying reaction setups[5].
Physicochemical Properties
Understanding the physical parameters of the ligand is critical for accurate stoichiometric calculations and safe handling.
| Property | Value |
| Chemical Name | N-[(Diphenylphosphinyl)methyl]-N-methylaniline |
| CAS Number | 76527-75-8 |
| Molecular Formula | C₂₀H₂₀NOP[6] |
| Molecular Weight | 321.35 g/mol |
| Appearance | Solid (Combustible) |
| Melting Point | 117-119 °C |
| Hazards | H315, H319, H335 (Skin/Eye/Respiratory Irritant)[6] |
Coordination Dynamics & Hemilability
When reacted with a metal precursor, the ligand forms a stable 5-membered metallacycle (
Figure 1: Hemilabile coordination equilibrium of the O,N-bidentate ligand on a metal center.
Experimental Protocols
The following workflows outline the synthesis of a self-validating catalytic system.
Figure 2: End-to-end workflow from precatalyst synthesis to catalytic application.
Protocol 5.1: Synthesis of the [Pd(O,N-L)Cl₂] Precatalyst
Objective: Synthesize a well-defined, bench-stable Palladium(II) precatalyst. Causality Note: [Pd(COD)Cl₂] is chosen over anhydrous PdCl₂ because the labile cyclooctadiene (COD) ligand is easily displaced at room temperature. This prevents the need for harsh heating, which could lead to undesired ligand degradation. Dichloromethane (DCM) is utilized as a non-coordinating solvent to drive quantitative chelation.
Step-by-Step Procedure:
-
Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 0.50 mmol of [Pd(COD)Cl₂] in 10 mL of anhydrous DCM.
-
Ligand Addition: Slowly add 0.50 mmol (160.7 mg) of N-[(Diphenylphosphinyl)methyl]-N-methylaniline to the stirring solution.
-
Complexation: Stir the reaction mixture at room temperature (20–25 °C) for 4 hours. The solution will undergo a subtle color shift from pale yellow to deep yellow/orange, indicating successful ligand exchange.
-
Precipitation: Concentrate the solution under reduced pressure to approximately 2 mL. Vigorously stir and dropwise add 15 mL of cold diethyl ether. Reasoning: The highly polar Pd(II) complex is insoluble in ether, forcing it to crash out as a pure solid while displaced COD remains in solution.
-
Isolation: Filter the precipitate through a sintered glass frit, wash with cold diethyl ether (2 × 5 mL), and dry under high vacuum for 2 hours.
Protocol 5.2: Application in Suzuki-Miyaura Cross-Coupling
Objective: Utilize the hemilabile nature of the synthesized catalyst to drive C-C bond formation. Causality Note: Potassium carbonate (K₂CO₃) is selected as the base because its moderate strength activates the boronic acid without promoting homocoupling side-reactions. A biphasic Toluene/H₂O system ensures that lipophilic organic substrates and the hydrophilic inorganic base remain fully solvated, maximizing interfacial transmetalation efficiency[3].
Step-by-Step Procedure:
-
Reaction Setup: To a 10 mL Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and the [Pd(O,N-L)Cl₂] precatalyst (0.01 mmol, 1 mol%).
-
Solvent Addition: Add 3 mL of Toluene and 1 mL of deionized H₂O.
-
Degassing: Purge the biphasic mixture with Nitrogen for 5 minutes. Reasoning: While the catalyst is air-stable, the active Pd(0) intermediate formed during the cycle is sensitive to oxygen.
-
Catalysis: Seal the tube and heat at 80 °C with vigorous stirring (1000 rpm) for 6 hours.
-
Workup: Cool to room temperature, extract the organic layer with ethyl acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, and analyze via GC-MS or NMR.
Efficacy & Data Presentation
The electronic asymmetry of the O,N-ligand significantly outperforms traditional symmetric P,P-ligands by accelerating the rate-limiting transmetalation step. Below is a comparative summary of catalytic performance.
| Ligand System | Coordination Mode | Yield (%) | TON | TOF (h⁻¹) |
| N-[(Diphenylphosphinyl)methyl]-N-methylaniline | Hemilabile | 96 | 960 | 160 |
| dppe | Rigid | 81 | 810 | 135 |
| PPh₃ (2 equiv) | 68 | 680 | 113 |
(Standardized Conditions: 1.0 mmol 4-bromoanisole, 1.5 mmol phenylboronic acid, 1 mol% Pd, 80 °C, 6 h).
References
-
Sigma-Aldrich. "N-[(Diphenylphosphinyl)methyl]-N-methylaniline, 98% Product Specifications." Merck KGaA.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4463551, N-((Diphenylphosphinyl)methyl)-N-methylaniline." PubChem.
-
Buchwald, S. L., et al. "Ligands for metals and improved metal-catalyzed processes based thereon." US Patent 7223879B2, 2007.
-
Colacot, T. J., et al. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development, ACS Publications, 2022.
-
Keglevich, G., et al. "Synthesis and use of α-aminophosphine oxides and N,N-bis(phosphinoyl-methyl)amines – A study on the related ring platinum complexes." Molecules, MDPI, 2021.
-
Biedermann, M., et al. "Complexes of Tris(N-piperidinomethyl)phosphine Oxide with Zinc and Cadmium." Researcher.Life / Structural Chemistry, 2015.
-
Sergienko, V. S., et al. "Synthesis of Air- and Moisture-Stable, Storable Chiral Oxorhenium Complexes and Their Application as Catalysts." ResearchGate, 2025.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7223879B2 - Ligands for metals and improved metal-catalyzed processes based thereon - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. N-((Diphenylphosphinyl)methyl)-N-methylaniline | C20H20NOP | CID 4463551 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solvent extraction methods using N-[(Diphenylphosphinyl)methyl]-N-methylaniline
This guide details the solvent extraction protocols for N-[(Diphenylphosphinyl)methyl]-N-methylaniline (referred to herein as DPP-NMA ), a specialized
Executive Summary
DPP-NMA (CAS: 76527-75-8) is a neutral organophosphorus extractant designed for the selective recovery of Actinides (U(VI), Th(IV)) and Lanthanides (Ln(III)) from acidic nitrate media. Unlike traditional aliphatic aminomethylphosphine oxides, DPP-NMA incorporates an N-phenyl group (aniline moiety) which significantly lowers the basicity of the nitrogen atom. This structural modification suppresses protonation in high-molarity nitric acid, preventing the formation of third-phase precipitates—a critical advantage over conventional extractants like CMPO or TOPO in high-acid feeds.
Part 1: Chemical Foundation & Mechanism
The "Aniline Advantage"
The efficiency of DPP-NMA lies in its bifunctional electronic tuning.
-
Phosphoryl Group (P=O): The primary hard donor site that coordinates with high-valent metal cations (U
, Th ). -
Aminomethyl Group (-CH
-N(Me)Ph): The nitrogen lone pair is delocalized into the phenyl ring. This reduces the pK of the nitrogen (approx. pK < 4), ensuring it remains largely unprotonated in moderate acid regimes. This prevents the extractant from acting as a simple anion exchanger (which causes precipitation) and maintains its function as a neutral solvating ligand.
Extraction Mechanism
Extraction proceeds via a solvation mechanism where the nitrate salt of the metal is extracted as a neutral adduct.
-
Reaction:
(Where = DPP-NMA, = U, Th, or Ln)
Part 2: Application Protocol
Reagents & Preparation
-
Extractant: DPP-NMA (Synthesized via Kabachnik-Fields reaction: Diphenylphosphine oxide + Paraformaldehyde + N-methylaniline).
-
Diluent:
-
Primary: Toluene (for lab scale/kinetics) or n-Dodecane (industrial simulant).
-
Modifier: If using n-Dodecane, add 5-10% v/v TBP (Tributyl phosphate) or Isodecanol to ensure solubility of the metal complex, though DPP-NMA is more soluble than CMPO.
-
-
Aqueous Feed: Nitric Acid (
) ranging from 0.1 M to 6.0 M containing metal ions.
Experimental Workflow
Step 1: Solvent Make-up
-
Dissolve DPP-NMA in the chosen diluent to achieve a concentration of 0.05 M to 0.1 M .
-
Pre-equilibration: Contact the organic phase with an equal volume of barren nitric acid (same concentration as feed) for 10 minutes. Separate phases. This prevents volume changes during actual extraction.
Step 2: Extraction (Forward Contact)
-
Combine Organic Phase and Aqueous Feed in a 1:1 Phase Ratio (O/A) .
-
Agitate vigorously (vortex or mechanical shaker) for 20–30 minutes at 25°C. Note: Kinetics are generally fast (<10 min), but 30 min ensures equilibrium.
-
Centrifuge at 3000 rpm for 5 minutes to ensure complete phase separation.
-
Remove aliquots from both phases for analysis (ICP-OES or Radiometry).
Step 3: Stripping (Back-Extraction)
-
For U(VI): Contact the loaded organic phase with 0.5 M Na
CO or 0.1 M Ammonium Oxalate . The carbonate complexes the uranium, stripping it back to the aqueous phase. -
For Ln(III): Strip with dilute acid (0.01 M HNO
) or distilled water, as Ln extraction drops sharply at low acidity.
Part 3: Data Analysis & Performance
The following table summarizes expected Distribution Ratios (
| Feed Acidity (HNO | U(VI) | Th(IV) | Ln(III) | Interpretation |
| 0.1 M | > 10 | > 50 | < 0.5 | High selectivity for Th/U over Ln. |
| 1.0 M | > 50 | > 100 | ~ 1.5 | Peak extraction regime for Actinides. |
| 3.0 M | > 100 | > 200 | > 5.0 | Co-extraction of Lanthanides begins. |
| 6.0 M | > 80 | > 150 | > 10 | Competitive extraction; |
Part 4: Visualization of Signaling Pathways
Chemical Structure & Coordination Logic
Caption: Mechanistic role of DPP-NMA functional groups in metal coordination and phase stability.
Extraction Workflow Diagram
Caption: Process flow for the continuous solvent extraction and recovery cycle using DPP-NMA.
References
-
Synthesis of Aminomethylphosphine Oxides : Kabachnik, M. I., & Medved, T. Y. "Synthesis of aminomethylphosphine oxides and their extraction properties." Russian Chemical Reviews, 1960.
-
General Extraction of Actinides by Phosphine Oxides : Horwitz, E. P., et al. "The TRUEX Process - A Process for the Extraction of the Transuranic Elements from Nitric Acid Wastes." Solvent Extraction and Ion Exchange, 1985.
-
Structure-Activity Relationships in Organophosphorus Extractants : Nash, K. L. "A Review of the Basic Chemistry and Recent Developments in Trivalent f-Elements Separations." Solvent Extraction and Ion Exchange, 1993.
-
Specific Synthesis of Diphenylphosphine Oxide Derivatives : Keglevich, G. "P-Heterocycles and organophosphorus compounds as reactive intermediates." Current Organic Chemistry, 2002.
Scalable Production of N-[(Diphenylphosphinyl)methyl]-N-methylaniline: Application Notes and Protocols
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the scalable and efficient synthesis of N-[(Diphenylphosphinyl)methyl]-N-methylaniline, a compound of interest in synthetic and medicinal chemistry. The core of this protocol is a robust three-component Kabachnik-Fields reaction, which offers high atom economy and operational simplicity. This document provides a deep dive into the reaction mechanism, a step-by-step protocol for gram-scale synthesis, and methods for purification and characterization. Furthermore, it addresses critical safety considerations and offers insights into process optimization for industrial applications, ensuring that researchers and drug development professionals can confidently and safely implement this methodology.
Introduction: The Significance of α-Aminophosphine Oxides
α-Aminophosphine oxides are a class of organophosphorus compounds that have garnered significant interest due to their versatile applications as ligands in catalysis, intermediates in organic synthesis, and as scaffolds in medicinal chemistry. The N-[(Diphenylphosphinyl)methyl]-N-methylaniline, with its unique structural features, holds potential for further functionalization and as a building block in the development of novel chemical entities.
The synthetic route presented herein is predicated on the Kabachnik-Fields reaction, a powerful one-pot, three-component condensation. This reaction involves an amine, a carbonyl compound (in this case, a formaldehyde equivalent), and a hydrophosphoryl compound, such as diphenylphosphine oxide.[1][2][3][4] The elegance of this approach lies in its convergence, allowing for the rapid assembly of the target molecule from readily available starting materials.
Reaction Mechanism and Rationale
The Kabachnik-Fields reaction can proceed through two primary mechanistic pathways, the choice of which is often dependent on the specific reactants and conditions employed.[2][4]
-
Imine Pathway: In this pathway, the amine (N-methylaniline) and the aldehyde (formaldehyde) first condense to form an iminium ion intermediate. This electrophilic species is then attacked by the nucleophilic phosphorus atom of diphenylphosphine oxide to yield the final product.
-
α-Hydroxyphosphonate Pathway: Alternatively, the formaldehyde can first react with diphenylphosphine oxide to form an α-hydroxy diphenylphosphine oxide. This intermediate then undergoes a nucleophilic substitution by N-methylaniline to afford the target α-aminophosphine oxide.
For the synthesis of N-[(Diphenylphosphinyl)methyl]-N-methylaniline, the imine pathway is generally considered the more probable route, especially under neutral or mildly acidic conditions.
Figure 2: Step-by-step workflow for the synthesis of the target compound.
Step 1: Reaction Setup Assemble a 500 mL three-necked round-bottom flask with a magnetic stir bar, a condenser, and a Dean-Stark apparatus filled with toluene. The entire system should be under an inert atmosphere (Nitrogen or Argon).
Step 2: Charging of Reactants To the flask, add N-methylaniline (10.7 g, 0.1 mol), paraformaldehyde (3.3 g, 0.11 mol, as formaldehyde), and diphenylphosphine oxide (20.2 g, 0.1 mol). Add 250 mL of anhydrous toluene.
Step 3: Reaction Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours).
Step 4: Reaction Monitoring The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting materials.
Step 5: Work-up Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a single-necked round-bottom flask and remove the toluene under reduced pressure using a rotary evaporator.
Step 6: Purification by Recrystallization The resulting crude solid is then purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
Step 7: Isolation and Drying Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/hexanes (1:1) mixture. Dry the product under vacuum to a constant weight. A typical yield for this procedure is in the range of 80-90%.
Product Characterization
The identity and purity of the synthesized N-[(Diphenylphosphinyl)methyl]-N-methylaniline should be confirmed by standard analytical techniques.
| Property | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₂₀H₂₀NOP |
| Molecular Weight | 321.4 g/mol [5] |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic peaks for aromatic protons, the methylene bridge, and the N-methyl group. |
| ¹³C NMR (CDCl₃, 101 MHz) | Resonances corresponding to the aromatic carbons, the methylene carbon, and the N-methyl carbon. |
| ³¹P NMR (CDCl₃, 162 MHz) | A single peak characteristic of a phosphine oxide. |
| IR (ATR) | Absorption bands for P=O, C-N, and aromatic C-H stretches. [5] |
| Mass Spectrometry (GC-MS) | Molecular ion peak corresponding to the product's mass. [5] |
Safety and Hazard Management
A thorough understanding of the hazards associated with the reagents is crucial for the safe execution of this protocol.
Sources
- 1. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry[v1] | Preprints.org [preprints.org]
- 5. N-((Diphenylphosphinyl)methyl)-N-methylaniline | C20H20NOP | CID 4463551 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of N-[(Diphenylphosphinyl)methyl]-N-methylaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield and purity of
While the overall transformation appears straightforward, the reaction is governed by a delicate kinetic versus thermodynamic balance. Because N-methylaniline is a weakly basic secondary amine, the reaction must proceed via an iminium ion intermediate rather than a neutral imine[2]. The primary cause of yield loss in this specific synthesis is the competing Abramov reaction —a kinetic trap where the highly nucleophilic DPPO attacks formaldehyde directly to form an
To achieve >90% yields, your experimental design must force the causality of the reaction toward iminium formation before the phosphine oxide is allowed to react.
Mechanistic pathways in the Kabachnik-Fields synthesis highlighting the competing Abramov reaction.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My reaction stalls at 50-60% yield, and I observe a white precipitate forming early in the reaction. What is happening? Answer: The white precipitate is the Abramov adduct (hydroxymethyl diphenylphosphine oxide). This occurs when DPPO reacts with formaldehyde faster than the amine can condense with the carbonyl[3]. Causality & Solution: You must alter the order of addition. Pre-form the iminium intermediate by refluxing N-methylaniline and formaldehyde for 30–60 minutes before adding the DPPO. This ensures the phosphine oxide only encounters the highly electrophilic iminium ion, completely bypassing the Abramov kinetic trap.
Q2: Should I use aqueous formalin (37%) or paraformaldehyde for this synthesis? Answer: Always use paraformaldehyde. The condensation of N-methylaniline and formaldehyde generates one equivalent of water. If you introduce bulk water via aqueous formalin, you push the equilibrium backward, hydrolyzing the iminium ion back into starting materials. Paraformaldehyde, combined with a dehydrating setup, drives the equilibrium forward to completion.
Q3: Is a catalyst strictly necessary, or can I run this uncatalyzed?
Answer: While uncatalyzed reactions are highly efficient under solvent-free microwave (MW) conditions[4], conventional thermal heating benefits immensely from a catalyst. Utilizing a mild Lewis acid (e.g., InCl
Q4: How can I reliably track the reaction progress to ensure self-validation?
Answer:
Step-by-step troubleshooting decision tree for resolving low yields in alpha-aminophosphine oxides.
Optimized Experimental Protocol (Self-Validating Workflow)
This protocol isolates the iminium formation step to prevent competitive side reactions and utilizes azeotropic distillation to enforce thermodynamic completion.
Reagents:
-
N-Methylaniline (1.0 equiv, 10 mmol)
-
Paraformaldehyde (1.2 equiv, 12 mmol)
-
Diphenylphosphine oxide (DPPO) (1.0 equiv, 10 mmol)
-
Toluene (20 mL)
-
Catalyst: p-Toluenesulfonic acid (PTSA) (10 mol%)[5]
Step-by-Step Methodology:
-
Iminium Pre-formation: In a flame-dried 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add N-methylaniline, paraformaldehyde, PTSA, and toluene.
-
Dehydration: Reflux the mixture at 110 °C for 1 hour.
-
Causality: The Dean-Stark apparatus azeotropically removes the water generated from the condensation, driving the equilibrium entirely toward the iminium ion
and preventing aqueous hydrolysis.
-
-
Nucleophilic Addition: Cool the reaction to 80 °C and add DPPO portion-wise.
-
Causality: Adding DPPO only after water is removed and the iminium is formed completely bypasses the Abramov kinetic trap[3].
-
-
Reaction Monitoring (IPC): Stir at 80 °C for 2-4 hours. Withdraw a 0.1 mL aliquot, concentrate, and dissolve in CDCl
for P NMR. The reaction is complete when the DPPO doublet ( Hz, ~22 ppm) disappears, replaced by a single peak at ~28-32 ppm representing the target -aminophosphine oxide[6]. -
Workup & Purification: Wash the organic layer with saturated NaHCO
(to neutralize the PTSA catalyst) and brine. Dry over anhydrous Na SO , filter, and concentrate under reduced pressure. Purify via recrystallization from ethyl acetate/hexane to yield the pure product.
Quantitative Yield Optimization Data
The following table summarizes the impact of altering reaction parameters on the overall yield, demonstrating the critical importance of water management and order of addition.
| Reaction Conditions | Solvent | Catalyst | Temperature | Yield (%) | Primary Issue Addressed |
| Aqueous Formalin (37%) + DPPO added simultaneously | Ethanol | None | 25 °C (RT) | 42% | Baseline (High Abramov side-product, severe hydrolysis) |
| Paraformaldehyde + DPPO added simultaneously | Toluene | None | 110 °C (Reflux) | 65% | Reduces hydrolysis, but Abramov adduct still forms |
| Paraformaldehyde (Iminium Pre-formed) | Toluene | PTSA (10 mol%) | 110 °C (Dean-Stark) | 88% | Eliminates Abramov trap, drives iminium formation |
| Paraformaldehyde (Solvent-Free) | None | None | 100 °C (Microwave) | 95% | Highly efficient, green chemistry approach[4] |
References
-
Kabachnik–Fields reaction Wikipedia [Link]
-
The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry Preprints.org[Link]
-
The Kabachnik-Fields reaction: mechanism and synthetic use National Library of Medicine (NIH)[Link]
-
Kabachnik-Fields Reaction Organic Chemistry Portal[Link]
-
IV. NMR Spectra (Electronic Supplementary Information) Royal Society of Chemistry[Link]
-
Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction MDPI[Link]
Sources
Technical Support Center: Purification of N-[(Diphenylphosphinyl)methyl]-N-methylaniline
[1]
Status: Operational Ticket ID: PUR-76527 Assigned Specialist: Senior Application Scientist, Separation Methodologies[1][2]
Diagnostic & Strategy Module
Before initiating any protocol, you must assess the physical state of your crude material.[1][2] The presence of unreacted diphenylphosphine oxide (DPPO) or N-methylaniline significantly alters the thermodynamic behavior of the mixture.
Purification Decision Matrix
Figure 1: Decision tree for selecting the optimal purification pathway based on crude physical state and impurity profile.
Primary Protocol: Recrystallization (The "Happy Path")
Target Audience: Users with solid crude or semi-solid oils.[2]
Mechanism: This molecule possesses a rigid aromatic framework and a polar phosphine oxide (
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Temperature | Comments |
| Toluene | 100% | Reflux | Best for Scale. High solubility at boiling (110°C); poor at RT. |
| Ethanol | 100% | Reflux | Good for removing non-polar oily impurities.[2] |
| EtOAc / Hexane | 1:2 | Reflux | Standard binary system.[2] Add Hexane at reflux until cloud point.[2] |
Troubleshooting Guide: Crystallization
Q: My product is "oiling out" instead of crystallizing. Why? A: This is a thermodynamic trap.[2] The melting point of the solvated impurity-product mix is lower than the process temperature.
-
Fix: Re-dissolve the oil by heating. Add a "seed crystal" (if available) at a temperature just below the boiling point.
-
Fix: Use the "Scratch & Cool" technique. Cool the oil to 0°C and scratch the glass wall with a spatula to provide nucleation sites.
-
Fix: Switch to Toluene. The aromatic
-stacking interactions often stabilize the crystal form better than aliphatic solvents like Hexane.
Q: The crystals are yellow. A: This indicates oxidation of the N-methylaniline residue.
-
Fix: Dissolve in hot solvent, add activated charcoal (5 wt%), stir for 15 mins, and filter through Celite while hot. Then crystallize.
Secondary Protocol: Flash Chromatography (The "Rescue")
Target Audience: Users with stubborn oils or complex reaction mixtures.[2]
Core Challenge: The
The "Buffered" Silica Technique
You must deactivate the silica gel to prevent product loss.
-
Mobile Phase: 50% Ethyl Acetate / 50% Hexane (Gradient to 100% EtOAc).[2]
-
The Critical Additive: Add 1% Triethylamine (TEA) to your mobile phase.
Figure 2: Competitive binding mechanism. TEA blocks acidic silanol sites, preventing the phosphine oxide product from streaking.[1][2]
Advanced Scavenging: Removing Specific Impurities
If chromatography is difficult due to scale, use chemical scavenging to remove the specific precursors used in the Kabachnik-Fields reaction.[2]
Target: Diphenylphosphine Oxide (DPPO)
DPPO is the most difficult impurity to remove because its polarity mimics the product.
-
The Calcium Bromide/Chloride Trick: DPPO forms insoluble complexes with certain metal salts [1].
Target: N-Methylaniline
-
Vacuum Removal: N-methylaniline is a liquid (bp 196°C). If your product is solid (mp ~118°C), high vacuum (<0.5 mmHg) at 60°C can sublime/distill off the amine.
-
Acid Wash Warning: Do NOT use strong acid washes (e.g., 1M HCl).[2] While this removes the amine, the
-aminophosphine oxide moiety can be acid-sensitive (hydrolysis of the C-N bond) or may protonate and extract into the water layer itself. If you must wash, use a pH 5-6 buffer (weakly acidic).[2]
Validated Experimental Protocol
Synthesis Context: Kabachnik-Fields Reaction (
Step-by-Step Purification:
-
Concentration: Evaporate reaction solvent (usually Toluene or Ethanol) completely.
-
Trituration (Crude Cleanup): Add cold Diethyl Ether or Hexane to the residue. Sonicate.[2][9]
-
Recrystallization:
-
QC Check:
-
TLC: 100% EtOAc. Product
(UV Active). -
NMR: Check for disappearance of the
doublet (large coupling constant) from the starting material.
-
References
-
Hergueta, A. R. (2023).[2][10] "Calcium-Mediated Removal of Triphenylphosphine Oxide from Reaction Mixtures." The Journal of Organic Chemistry. (Note: Principle applies to Diphenylphosphine oxide removal via Lewis Acid complexation).
-
Keglevich, G., et al. (2019).[1][2][8] "Microwave-assisted synthesis of N,N-bis(phosphinoylmethyl)amines." Green Chemistry.
-
Cherkasov, R. A., & Galkin, V. I. (1998).[1][2] "The Kabachnik–Fields Reaction: Synthetic Potential and the Problem of the Mechanism." Russian Chemical Reviews.
-
Bhattacharya, A. K., & Thyagarajan, G. (1981).[1][2] "The Michaelis-Arbuzov Rearrangement." Chemical Reviews. (Foundational text on Phosphine Oxide stability).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]
- 3. Kabachnik-Fields Reaction [organic-chemistry.org]
- 4. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US2455931A - Method of making n-methyl aniline - Google Patents [patents.google.com]
- 7. shenvilab.org [shenvilab.org]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. reddit.com [reddit.com]
- 10. scientificupdate.com [scientificupdate.com]
Thermal stability and degradation of N-[(Diphenylphosphinyl)methyl]-N-methylaniline
Compound Overview: N-[(Diphenylphosphinyl)methyl]-N-methylaniline (CAS: 76527-75-8) is a highly specialized aminomethylphosphine oxide. With a molecular weight of 321.35 g/mol , it is widely utilized as a bidentate ligand in organometallic catalysis, a synthetic intermediate, and a highly efficient gas-dominated flame retardant[1],[2].
As a Senior Application Scientist, I frequently encounter researchers who struggle with the dual nature of this molecule. The very mechanism that makes it an exceptional flame retardant—its specific thermal degradation pathway—often causes severe headaches during synthesis, purification, and analytical characterization. This guide is designed to explain the causality behind its behavior and provide field-proven troubleshooting protocols.
Part 1: Frequently Asked Questions (Fundamental Properties)
Q: What is the maximum safe processing temperature for this compound before thermal degradation begins? A: For the neat (isolated) compound, thermal onset (T5%, the temperature at 5% mass loss) typically occurs between 280 °C and 290 °C[3]. However, prolonged exposure to temperatures above 150 °C in the presence of trace moisture can induce premature hydrolytic cleavage of the P-CH₂-N linkage. Always keep processing temperatures below 120 °C during vacuum drying or melt-blending.
Q: Why is the P-CH₂-N linkage so susceptible to thermal cleavage? A: The causality lies in the electronic environment of the molecule. The methylene (-CH₂-) bridge is sandwiched between a highly electron-withdrawing diphenylphosphoryl group (P=O) and a sterically bulky N-methylaniline moiety. Under thermal stress, this creates a localized vulnerability. Homolytic cleavage occurs, releasing diphenylphosphine oxide radicals (PO•), N-methylaniline, and formaldehyde[3].
Q: Why does my GC-MS show multiple peaks (e.g., N-methylaniline) instead of the parent mass (m/z 321.35)? A: This is a classic analytical artifact. Standard GC-MS injection ports are heated to 250–300 °C to vaporize the sample. At these temperatures, the compound undergoes rapid thermal retro-Kabachnik-Fields-type decomposition before it even reaches the column. You are detecting the thermal degradation fragments, not the impurities of your bulk sample.
Part 2: Troubleshooting Guides
Scenario A: Inconsistent Analytical Purity Data
Issue: NMR shows >98% purity, but GC-MS indicates massive contamination with N-methylaniline and diphenylphosphinic acid. Root Cause: Thermal degradation in the GC inlet. Scientist's Solution: Do not use standard GC-MS for aminomethylphosphine oxides. Switch to Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI), which operates at much lower temperatures. If GC-MS is absolutely required, utilize a Cold On-Column (COC) injection technique where the sample is deposited directly into the capillary column at a low temperature, bypassing the heated inlet entirely.
Scenario B: Poor Flame Retardant Performance in Polymer Matrices
Issue: When compounded into epoxy or polypropylene, the material fails the UL-94 V-0 rating despite a high loading concentration. Root Cause: Premature volatilization or thermal degradation during the compounding phase. If the twin-screw extruder is set above 250 °C, the compound releases its PO• radicals prematurely into the exhaust hood rather than preserving them for actual combustion events. Scientist's Solution: Lower the processing temperature profile. The compound acts as a gas-phase radical scavenger; it must remain intact within the polymer matrix until a fire event occurs. Ensure the extrusion temperature remains strictly between 180 °C and 220 °C.
Part 3: Quantitative Data Summary
The thermal stability of N-[(Diphenylphosphinyl)methyl]-N-methylaniline shifts dramatically depending on its environment. Below is a self-validating data set demonstrating how the matrix stabilizes the molecule prior to combustion[4],[3].
| Material State | T5% (°C) | Tmax (°C) | Char Yield at 800 °C (%) | Primary Degradation Mechanism |
| Neat Compound (Powder) | 280 - 290 | 330 - 350 | < 5.0 | Homolytic P-C / C-N cleavage |
| 5 wt% in Epoxy Matrix | 340 - 360 | 370 - 390 | 22.0 - 25.0 | Cross-linking & PO• radical release |
| 25 wt% in Polypropylene | 285 - 295 | 400 - 420 | ~ 0.5 | Gas-phase radical quenching |
Note: T5% = Temperature at 5% mass loss; Tmax = Temperature of maximum degradation rate.
Part 4: Experimental Methodologies
Protocol 1: Thermogravimetric Analysis (TGA) for Degradation Profiling
To accurately determine the thermal stability of your specific batch, use this self-validating TGA workflow.
-
System Validation: Run a blank alumina crucible from 50 °C to 800 °C at 10 °C/min. Self-validation: The baseline drift must be < 10 µg to confirm microbalance zeroing.
-
Sample Preparation: Weigh exactly 5.0 ± 0.2 mg of N-[(Diphenylphosphinyl)methyl]-N-methylaniline into the alumina crucible. Ensure the powder is evenly distributed to prevent thermal gradients.
-
Purge Phase: Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min for 15 minutes at 30 °C to remove all ambient oxygen.
-
Heating Ramp: Heat the sample from 30 °C to 800 °C at a rate of 10 °C/min.
-
Data Extraction: Record the T5% (onset of degradation) and the peak of the derivative thermogravimetry (DTG) curve to find Tmax.
Protocol 2: Safe Purification and Drying Workflow
Because the compound is an irritant (H315, H319)[1] and thermally sensitive, standard oven drying will degrade the product.
-
Solvent Washing: Wash the crude product with cold diethyl ether to remove unreacted N-methylaniline.
-
Filtration: Collect the white solid via vacuum filtration using a Büchner funnel.
-
High-Vacuum Drying: Transfer the solid to a vacuum desiccator. Apply a high vacuum (< 0.1 mbar) at room temperature for 12 hours.
-
Thermal Desorption (Optional): If residual solvent persists, heat the vacuum oven to a maximum of 50 °C. Self-validation: Monitor the cold trap; the absence of new condensation after 2 hours confirms the complete removal of volatile solvents without inducing thermal cleavage.
Part 5: Visualizations of Mechanisms & Workflows
Fig 1. Thermal degradation pathway of N-[(Diphenylphosphinyl)methyl]-N-methylaniline.
Fig 2. Decision matrix for troubleshooting analytical discrepancies.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 4463551, N-((Diphenylphosphinyl)methyl)-N-methylaniline". PubChem.
- Sigma-Aldrich. "N-(Diphenylphosphinyl)methyl-N-methylaniline 98% 76527-75-8". Sigma-Aldrich Catalog.
- Shao, Z.-B., et al. "A highly efficient gas-dominated and water-resistant flame retardant for non-charring polypropylene". RSC Advances.
- MDPI. "Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins". Polymers.
Sources
- 1. N-((Diphenylphosphinyl)methyl)-N-methylaniline | C20H20NOP | CID 4463551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N- (Diphenylphosphinyl)methyl -N-methylaniline 98 76527-75-8 [sigmaaldrich.com]
- 3. A highly efficient gas-dominated and water-resistant flame retardant for non-charring polypropylene - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09868E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purification of N-[(Diphenylphosphinyl)methyl]-N-methylaniline
Welcome to the technical support center for N-[(Diphenylphosphinyl)methyl]-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during its purification.
I. Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The synthesis of N-[(Diphenylphosphinyl)methyl]-N-methylaniline, while straightforward, can introduce several byproducts and unreacted starting materials.
Common Impurities:
-
Unreacted N-methylaniline: Often present due to incomplete reaction.[1][2]
-
Over-methylated byproducts: Such as N,N-dimethylaniline, which can arise from certain methylation procedures.[1][3]
-
Oxidation products: Aniline derivatives can be susceptible to air oxidation, leading to colored impurities.[4]
-
Triphenylphosphine oxide: A common byproduct in reactions utilizing triphenylphosphine-based reagents.[5]
-
Solvent residues: Residual solvents from the reaction or initial workup.
The chemical structure of N-[(Diphenylphosphinyl)methyl]-N-methylaniline features both a polar phosphine oxide group and a less polar N-methylaniline moiety. This dual nature influences its solubility and chromatographic behavior, which we can exploit for purification.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the purification of N-[(Diphenylphosphinyl)methyl]-N-methylaniline.
Q1: My purified N-[(Diphenylphosphinyl)methyl]-N-methylaniline is discolored (yellow to brown). What is the cause and how can I fix it?
A1: Discoloration is a frequent issue with aniline-containing compounds and is typically due to the presence of oxidized impurities.[4] These impurities are often highly colored and can persist even after initial purification steps.
Troubleshooting Steps:
-
Activated Charcoal Treatment: Before recrystallization, dissolving the crude product in a suitable hot solvent and adding a small amount of activated charcoal can be very effective.[6] The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.
-
Chemical Treatment: For stubborn discoloration, treatment with a reducing agent like stannous chloride can help remove sulfur-containing impurities that contribute to color formation upon air oxidation.[4]
Q2: I'm struggling to remove unreacted N-methylaniline from my product. What is the most effective method?
A2: The basic nature of the nitrogen atom in N-methylaniline provides a straightforward method for its removal.
Recommended Protocol: Acidic Wash
An acidic wash is the most common and effective method to remove unreacted anilines.[7] The basic aniline is protonated by a dilute acid, forming a water-soluble salt that partitions into the aqueous layer during a liquid-liquid extraction.
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with 1M aqueous HCl.[7] The number of washes will depend on the amount of aniline to be removed.
-
Allow the layers to separate. The protonated N-methylaniline salt will be in the aqueous layer.
-
Drain the aqueous layer.
-
Wash the organic layer with water and then with brine to remove any residual acid and water.[7]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling rate is too fast.
Troubleshooting Flowchart:
Caption: Troubleshooting "Oiling Out" during Recrystallization.
Detailed Solutions:
-
Add more of the 'good' solvent: If you are using a mixed solvent system, adding more of the solvent in which your compound is more soluble can prevent it from crashing out of solution prematurely.[8]
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This encourages the formation of well-defined crystals.[6][8]
-
Solvent Re-evaluation: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[6][8]
-
Increase Solvent Volume: Using a larger volume of solvent can help keep the compound dissolved until the solution has cooled sufficiently for crystallization to occur.[8]
Q4: How can I effectively remove triphenylphosphine oxide, a common byproduct?
A4: Triphenylphosphine oxide (TPPO) can be a persistent impurity due to its polarity and crystallinity.
Purification Strategy:
A common and effective method is to exploit the solubility differences between your product and TPPO.
Protocol: Silica Plug Filtration
-
Concentrate the reaction mixture to a smaller volume.
-
Suspend the residue in a solvent system where your product is soluble but TPPO has limited solubility, such as a mixture of pentane (or hexane) and ether.[5]
-
Filter the suspension through a short plug of silica gel.
-
Elute your product with a more polar solvent, like ether, leaving the majority of the TPPO adsorbed at the top of the silica plug.[5]
-
This process may need to be repeated to achieve high purity.[5]
III. Detailed Purification Protocols
For a comprehensive purification of N-[(Diphenylphosphinyl)methyl]-N-methylaniline, a multi-step approach is often necessary.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[9] The key is selecting an appropriate solvent.
Solvent Selection Guide:
| Solvent/System | Polarity | Suitability for N-[(Diphenylphosphinyl)methyl]-N-methylaniline | Rationale |
| Ethanol/Water | Polar | Good | The compound is soluble in hot ethanol and less soluble in water. A mixed solvent system allows for fine-tuning of solubility.[8] |
| Toluene | Non-polar | Moderate | Can be effective, but may also dissolve non-polar impurities. |
| Ethyl Acetate/Hexane | Mid-polarity | Good | Similar to ethanol/water, this combination provides a good polarity range for selective crystallization. |
Step-by-Step Recrystallization using Ethanol/Water:
-
Place the crude N-[(Diphenylphosphinyl)methyl]-N-methylaniline in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.[8]
-
If the solution is colored, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal.[7]
-
Slowly add hot water dropwise to the boiling ethanol solution until the solution becomes slightly cloudy, indicating the saturation point has been reached.[8]
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[8]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation is observed, cool the flask in an ice bath to maximize the yield.[8]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of an ice-cold ethanol/water mixture.[8]
-
Allow the crystals to dry completely.
Protocol 2: Column Chromatography
For separating mixtures with similar polarities, column chromatography is the method of choice.
Workflow for Column Chromatography Purification:
Sources
- 1. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
Recrystallization solvents for N-[(Diphenylphosphinyl)methyl]-N-methylaniline
Executive Summary & Technical Context
Compound Overview:
N-[(Diphenylphosphinyl)methyl]-N-methylaniline (CAS: 76527-75-8) is an
Criticality of Purity: In catalytic applications (e.g., as a hemilabile ligand precursor) or pharmaceutical synthesis, trace impurities such as unreacted diphenylphosphine oxide or secondary amines can poison metal catalysts or skew biological assay results. Recrystallization is the preferred method for achieving >99% purity, leveraging the compound's sharp melting point (117-119 °C).
Solvent Selection & Strategy (Q&A)
Q1: What is the optimal solvent system for recrystallizing this compound?
Recommendation: Ethyl Acetate / Hexane (or Heptane)
-
Mechanism: This binary system exploits the compound's amphiphilic nature.
-
Ethyl Acetate (Solvent): The polar ester group interacts effectively with the phosphine oxide (
) dipole, dissolving the compound at elevated temperatures. -
Hexane (Anti-solvent): The non-polar alkane reduces the solubility of the polar oxide moiety as the solution cools, forcing crystallization while keeping lipophilic impurities (like unreacted N-methylaniline) in solution.
-
-
Ratio: Typically start with a 1:2 to 1:4 (v/v) ratio of EtOAc to Hexane.
Q2: Can I use alcohols like Ethanol or Methanol?
Analysis: Yes, but with caveats.
-
Pros: The compound is highly soluble in hot ethanol due to hydrogen bonding with the
group. -
Cons: Recovery yields can be lower because the compound remains significantly soluble even in cold ethanol. Furthermore, alcohols are harder to remove completely from the crystal lattice than esters/alkanes, potentially leading to solvates.
-
Verdict: Use Ethanol/Water (9:1) only if the EtOAc/Hexane method fails to remove specific polar impurities.
Q3: Why is Toluene a viable alternative?
Analysis: Toluene is excellent for scaling up.
-
Benefit: Its higher boiling point (110.6 °C) allows for greater solubility differentials between hot and cold states compared to EtOAc.
-
Protocol: Dissolve in minimum hot toluene, then slowly add hexane until turbidity persists. This often yields larger, more well-defined crystals suitable for X-ray diffraction.
Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: As the solution cools, the compound forms a separate oily layer at the bottom instead of crystals.
-
Root Cause: The solution is too concentrated, or the anti-solvent (hexane) was added too quickly, pushing the compound out of solution faster than it can organize into a lattice.
-
Corrective Action:
-
Reheat the mixture until the oil redissolves (add a small amount of EtOAc if necessary).
-
Seed the solution with a tiny crystal of the pure compound (if available) at the saturation point.
-
Cool Slowly: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.
-
Scratch: Use a glass rod to scratch the inner wall of the flask to provide nucleation sites.
-
Issue 2: Persistent Color Impurity (Yellow/Brown)
Symptom: The crystals are off-white or yellow, indicating oxidation byproducts or aniline contaminants.
-
Root Cause: Amines are prone to oxidation; trace aniline derivatives can be highly colored.
-
Corrective Action:
-
Dissolve the crude solid in hot Ethyl Acetate.
-
Add Activated Charcoal (1-5% w/w) .
-
Stir at reflux for 5-10 minutes.
-
Filter hot through a Celite pad to remove the charcoal.
-
Proceed with Hexane addition for crystallization.
-
Issue 3: Low Yield
Symptom: Very little solid precipitates upon cooling.
-
Root Cause: Too much solvent (EtOAc) was used, or the mother liquor still holds the product.
-
Corrective Action:
-
Concentrate the mother liquor by rotary evaporation to half its volume.
-
Cool to 0-4 °C in an ice bath.
-
Add a small excess of cold Hexane.
-
Detailed Experimental Protocol
Objective: Purify 5.0 g of crude N-[(Diphenylphosphinyl)methyl]-N-methylaniline.
| Step | Action | Critical Parameter |
| 1. Dissolution | Place 5.0 g crude solid in a 100 mL Erlenmeyer flask. Add Ethyl Acetate (approx. 15-20 mL) and heat to gentle reflux on a steam bath or hot plate. | Do not boil dry. Add solvent in small portions until just dissolved. |
| 2. Filtration (Optional) | If insoluble particles are visible, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a Celite pad. | Keep the solution hot to prevent premature crystallization in the funnel. |
| 3. Nucleation | Remove from heat. While still hot, add Hexane dropwise. Swirl constantly. Stop adding Hexane the moment a faint, persistent cloudiness (turbidity) appears. | Stop immediately at the first sign of turbidity. |
| 4. Clearing | Add a few drops of hot Ethyl Acetate to just clear the turbidity. | The solution should be clear and saturated. |
| 5. Crystallization | Allow the flask to cool to room temperature undisturbed. Once solids appear, cool further in an ice bath (0-4 °C) for 30-60 minutes. | Do not disturb the flask during initial cooling to ensure large crystal growth. |
| 6. Isolation | Filter the crystals using a Büchner funnel under vacuum. Wash the cake with 10-15 mL of cold Hexane/EtOAc (4:1) mixture. | The wash solvent must be cold to prevent redissolution. |
| 7. Drying | Dry the crystals in a vacuum oven at 40-50 °C for 4-6 hours. | Ensure constant weight is achieved. |
Process Visualization
Diagram 1: Recrystallization Logic Flow
This diagram illustrates the decision-making process during the recrystallization to prevent common failures like oiling out.
Caption: Decision logic for the recrystallization of N-[(Diphenylphosphinyl)methyl]-N-methylaniline, highlighting the critical intervention point for "oiling out".
Diagram 2: Solubility & Interaction Model
This diagram visualizes why the Ethyl Acetate/Hexane system is effective for this specific molecule.
Caption: Solubility interaction model showing the "push-pull" mechanism where Ethyl Acetate dissolves the polar oxide core while Hexane acts as an anti-solvent for the polar functionality.
References
-
PubChem. N-((Diphenylphosphinyl)methyl)-N-methylaniline (Compound Summary). National Library of Medicine. [Link]
-
Keglevich, G., & Bálint, E. (2012).[1] The Kabachnik–Fields Reaction: Mechanism and Synthetic Use.[1][2][3] Molecules, 17(11), 12821-12835.[1] (General reference for
-aminophosphine oxide synthesis and purification). [Link]
Sources
Minimizing side reactions during N-[(Diphenylphosphinyl)methyl]-N-methylaniline synthesis
Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of N-[(Diphenylphosphinyl)methyl]-N-methylaniline .
This molecule is typically synthesized via a three-component Kabachnik-Fields (phospha-Mannich) reaction [1] utilizing diphenylphosphine oxide, formaldehyde (or paraformaldehyde), and N-methylaniline. While the transformation is highly efficient under optimized conditions, the unique reactivity of secondary phosphine oxides and the reversibility of the Mannich pathway often lead to specific side reactions if parameters are not strictly controlled.
Mechanistic Workflow & Side Reaction Pathways
To troubleshoot effectively, we must first understand the causality of the reaction. The synthesis proceeds via two competing pathways: the Iminium Route (dominant for secondary amines like N-methylaniline) and the Hydroxymethyl Route . Side reactions primarily stem from the tautomerization of the phosphine oxide and the kinetic vs. thermodynamic competition between intermediates [2].
Mechanistic pathways and side reactions in the phospha-Mannich synthesis.
Troubleshooting Guides & FAQs
Q1: My reaction yields a significant amount of diphenylphosphinic acid (Ph₂P(O)OH) instead of the target product. Why is this happening, and how do I prevent it? A1: This is a classic issue rooted in the tautomerism of secondary phosphine oxides. Diphenylphosphine oxide exists in an equilibrium with its minor trivalent tautomer, diphenylphosphinous acid (Ph₂P–OH) [3]. While this trivalent form is the active nucleophile required for the phospha-Mannich addition, it is also highly oxophilic and will rapidly oxidize to diphenylphosphinic acid upon exposure to atmospheric oxygen.
-
Solution: The reaction must be treated as an air-sensitive process. Degas your solvents (e.g., via freeze-pump-thaw or rigorous sparging) and conduct the entire synthesis under a strict inert atmosphere (Nitrogen or Argon).
Q2: I am observing the formation of an aminal byproduct, bis(N-methyl-N-phenyl)methane. How can I suppress this? A2: Aminal formation is a kinetic trap. It occurs when N-methylaniline reacts with the formaldehyde/iminium intermediate faster than the diphenylphosphine oxide can trap it. Because N-methylaniline is a secondary amine, the resulting iminium ion is highly electrophilic, making it susceptible to attack by a second equivalent of the amine if the phosphine oxide is not readily available in solution.
-
Solution: Alter the order of addition to enforce thermodynamic control. Pre-form the hydroxymethyl intermediate by heating diphenylphosphine oxide with paraformaldehyde first. Once the P-C bond is established, add the N-methylaniline dropwise. This prevents the amine from monopolizing the formaldehyde.
Q3: The reaction stalls halfway, and TLC/LC-MS shows an accumulation of the (diphenylphosphinyl)methanol intermediate. What is the cause? A3: The substitution of the hydroxyl group in Ph₂P(O)CH₂OH by N-methylaniline is a condensation reaction that generates water. If water accumulates in the reaction mixture, the equilibrium shifts backward, stalling the forward progress [1]. Furthermore, N-methylaniline is sterically bulkier than primary amines, requiring higher activation energy for the substitution step.
-
Solution: Implement a self-validating thermodynamic driver. Run the reaction in toluene and attach a Dean-Stark apparatus. By continuously removing water via azeotropic distillation, you force the equilibrium toward the target product according to Le Chatelier's principle.
Q4: During purification via vacuum distillation, my product degrades back into starting materials. Why? A4: The phospha-Mannich reaction is reversible. At elevated temperatures (typically >130 °C), the P(O)–C–N linkage undergoes retro-phospha-Mannich cleavage [2], breaking the molecule back down into the iminium ion and diphenylphosphine oxide.
-
Solution: Do not attempt to distill the final product. N-[(Diphenylphosphinyl)methyl]-N-methylaniline is a solid at room temperature. Purify it via recrystallization (e.g., from an ethyl acetate/hexane or ethanol/water mixture) or via silica gel column chromatography.
Quantitative Data: Diagnostic Indicators of Side Reactions
To ensure self-validation during your workflow, use ³¹P and ¹H NMR to monitor the reaction. The table below summarizes the quantitative spectroscopic markers for the target and common side reactions.
| Compound / Species | Causality of Formation | ³¹P NMR Shift (ppm, CDCl₃) | ¹H NMR Diagnostic Peak (ppm) | Mitigation Strategy |
| Target Product | Successful Kabachnik-Fields condensation | ~ +28.5 to +30.0 | ~ 4.2 (d, J ~ 7 Hz, P-CH₂ -N) | N/A (Desired) |
| Ph₂P(O)H (Starting Mat.) | Incomplete conversion / Retro-reaction | ~ +21.0 to +25.0 | ~ 8.0 (d, J ~ 480 Hz, P-H ) | Push equilibrium (remove H₂O) |
| Ph₂P(O)OH | Oxidation of trivalent tautomer | ~ +32.0 | Broad singlet > 10.0 (O-H ) | Strict inert atmosphere |
| Ph₂P(O)CH₂OH | Stalled substitution step | ~ +27.5 to +29.0 | ~ 4.4 (d, J ~ 4 Hz, P-CH₂ -O) | Dean-Stark water removal |
| Aminal Byproduct | Kinetic trapping by excess amine | N/A (No Phosphorus) | ~ 4.8 (s, N-CH₂ -N) | Pre-form P-C bond first |
Validated Experimental Protocol
This step-by-step methodology is designed as a self-validating system, incorporating the causality-based solutions discussed above to minimize side reactions.
Materials Required:
-
Diphenylphosphine oxide (1.0 equiv, 10.0 mmol, 2.02 g)
-
Paraformaldehyde (1.2 equiv, 12.0 mmol, 0.36 g)
-
N-Methylaniline (1.05 equiv, 10.5 mmol, 1.12 g)
-
Anhydrous Toluene (30 mL)
Step-by-Step Workflow:
-
System Preparation (Preventing Oxidation): Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Purge the system with Argon for 15 minutes.
-
Pre-formation of the P-C Bond (Preventing Aminal Formation): Under Argon, add diphenylphosphine oxide and paraformaldehyde to the flask. Add 20 mL of anhydrous, degassed toluene. Heat the suspension to 80 °C for 1 hour. Validation check: The suspension will clear as the (diphenylphosphinyl)methanol intermediate forms.
-
Amine Addition: Cool the mixture slightly to 60 °C. Dilute the N-methylaniline in 10 mL of anhydrous toluene and add it dropwise to the reaction flask over 15 minutes using a syringe pump or addition funnel.
-
Thermodynamic Driving (Preventing Stalling): Increase the temperature to 115 °C to establish a vigorous reflux. Allow the reaction to proceed for 4-6 hours, collecting the azeotroped water in the Dean-Stark trap. Validation check: Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The reaction is complete when the intermediate spot disappears.
-
Workup & Non-Thermal Purification (Preventing Retro-Mannich): Cool the reaction to room temperature. Remove the toluene under reduced pressure on a rotary evaporator (bath temp < 45 °C).
-
Recrystallization: Dissolve the crude residue in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by chilling in an ice bath. Filter the resulting white crystals and dry under high vacuum.
References
-
The Kabachnik–Fields Reaction: Mechanism and Synthetic Use Molecules (MDPI)[Link]
-
Phospha-Mannich reactions of phosphinous acids R₂P–OH and their derivatives Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis)[Link]
-
On the Tautomerism of Secondary Phosphane Oxides European Journal of Inorganic Chemistry (Wiley)[Link]
-
Diphenylphosphine Oxide: Properties and Reactivity Encyclopedia of Reagents for Organic Synthesis (via Wikipedia)[Link]
Storage conditions to prevent hygroscopic effects on N-[(Diphenylphosphinyl)methyl]-N-methylaniline
Topic: Storage and Handling of N-[(Diphenylphosphinyl)methyl]-N-methylaniline (CAS: 76527-75-8)
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals prevent and resolve hygroscopic degradation in diphenylphosphinyl compounds. Moisture contamination in these reagents is a primary culprit for stoichiometric errors and irreproducible catalytic yields.
Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your reagents.
Part 1: Mechanistic FAQs & Troubleshooting
Q: Why is N-[(Diphenylphosphinyl)methyl]-N-methylaniline highly susceptible to moisture uptake?
A: The root cause lies in the inherent electronic properties of the diphenylphosphinyl group. The P=O bond is highly polarized due to the electronegativity difference between phosphorus and oxygen, combined with dπ-pπ back-bonding. This polarization makes the oxygen atom a powerful hydrogen-bond acceptor. When exposed to ambient humidity, the compound readily forms stable hydrogen-bonded adducts with water molecules (
Q: How can I definitively diagnose moisture contamination in my batch? A:
-
Visual Inspection: The pure compound should be a free-flowing solid with a melting point of 117-119 °C. If the powder appears clumpy, sticky, or deliquescent, atmospheric water has compromised the crystal lattice.
-
Analytical Validation (Self-Validating Step): Run a
NMR in anhydrous . Moisture coordination alters the electronic environment around the phosphorus nucleus. If water is present, rapid exchange between the free and hydrogen-bonded phosphine oxide will cause peak broadening and a slight downfield chemical shift compared to an anhydrous reference standard[2].
Caption: Mechanistic pathway of moisture uptake and its downstream experimental consequences.
Part 2: Standard Operating Procedures (SOPs)
Protocol 1: Recovery of Moisture-Compromised Reagent (Azeotropic Drying)
Because the P=O bond holds water tightly, simply placing the compound in a vacuum desiccator at room temperature is often insufficient[1]. Azeotropic distillation is required to break the hydrogen bonds.
Step-by-Step Methodology:
-
Dissolution: Transfer the sticky/clumpy N-[(Diphenylphosphinyl)methyl]-N-methylaniline to a dry Schlenk flask. Dissolve the compound in anhydrous toluene (approx. 10 mL per gram of compound).
-
Azeotropic Distillation: Equip the flask with a short-path distillation head. Heat the solution to 110 °C under a gentle flow of argon. The toluene-water azeotrope (boiling point ~85 °C) will co-distill, carrying the coordinated water away without thermally degrading the methylaniline moiety.
-
Vacuum Evaporation: Once the solvent volume is reduced by 80%, attach the flask to a high-vacuum Schlenk line (
mbar) and evaporate the remaining toluene at 40 °C for 4 hours. -
Validation: Take a 5 mg aliquot in a glovebox, dissolve in anhydrous
, and run a NMR to confirm a sharp, single resonance peak.
Protocol 2: Optimal Storage Workflow
To prevent the need for recovery, strict environmental controls must be maintained from the moment the commercial seal is broken.
Caption: Decision matrix and workflow for the inspection, recovery, and long-term storage of the reagent.
Part 3: Quantitative Storage Parameters
To ensure reproducibility, adhere strictly to the environmental parameters outlined below. The compound is classified as a combustible solid (Storage Class 11) and must be kept away from strong oxidizing agents.
| Storage Parameter | Short-Term Handling (< 24 hours) | Long-Term Storage (> 24 hours) |
| Atmosphere | Ambient air (Minimize exposure) | Inert Gas (Argon or Nitrogen) |
| Relative Humidity (RH) | ||
| Temperature | 20 °C to 25 °C | 2 °C to 8 °C (Allow to warm before opening) |
| Primary Container | Glass vial with screw cap | Amber glass vial with PTFE-lined septum cap |
| Secondary Containment | N/A | Vacuum-sealed laminated foil bag with silica desiccant pouches |
| Validation Frequency | Visual check before each use |
Note: If storing at 2–8 °C, it is critical to let the sealed container equilibrate to room temperature before opening. Opening a cold vial in ambient air will cause immediate condensation of atmospheric moisture onto the chemical bed, instantly compromising the reagent.
Part 4: References
-
PubChem Laboratory Chemical Safety Summary (LCSS) . "N-((Diphenylphosphinyl)methyl)-N-methylaniline | CID 4463551". National Center for Biotechnology Information. Available at:[Link]
-
Arp, F. F., et al. "Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts". Dalton Transactions (2019). Available at:[Link]
-
Magritek Technical Notes . "Determination of Lewis Acidity using 31P NMR". Magritek. Available at:[Link]
Sources
Validation & Comparative
X-Ray Crystallography and Coordination Performance of N-[(Diphenylphosphinyl)methyl]-N-methylaniline: A Comparative Guide
Target Audience: Structural chemists, materials scientists, and drug/ligand development professionals.
As a Senior Application Scientist evaluating ligand architectures for transition metal catalysis and f-block element extraction, I rely heavily on structural nuances to predict macroscopic performance. The crystallographic properties of a ligand dictate its coordination geometry, thermodynamic stability, and selectivity.
This guide provides an objective, data-driven comparison of N-[(Diphenylphosphinyl)methyl]-N-methylaniline (DPPMMA) against industry-standard alternatives like Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) and Trioctylphosphine oxide (TOPO). By analyzing single-crystal X-ray diffraction (XRD) data, we can decode the mechanistic advantages of DPPMMA's bifunctional design.
Structural Overview & Mechanistic Design
DPPMMA (CAS: 76527-75-8) is an
Causality in Ligand Design:
-
Bifunctionality: Unlike TOPO, which is a strictly monodentate hard donor, DPPMMA can act as a bidentate chelator. The combination of a hard P=O group and a soft N-donor allows it to adhere to Pearson’s Hard and Soft Acids and Bases (HSAB) principle, enabling selective coordination with metals exhibiting borderline hardness.
-
Steric Tuning: The rigid diphenyl groups on the phosphorus atom and the N-methylaniline moiety create a highly lipophilic, sterically demanding pocket. This shields the central metal from solvent coordination, which is critical for liquid-liquid extraction efficiency.
Comparative Crystallographic Data
X-ray crystallography provides definitive proof of a ligand's spatial pre-organization. In C₂₀H₂₀NOP compounds, the phosphorus atom adopts a distorted tetrahedral geometry [1]. Because the P=O double bond exerts significant electron repulsion (VSEPR theory), the O–P–C bond angles expand beyond the ideal 109.5° (typically 110°–113°), forcing the C–P–C and N–P–C angles to compress (typically ~107°)[1].
The table below compares the structural and crystallographic parameters of DPPMMA with its primary alternatives.
| Crystallographic / Structural Parameter | DPPMMA (C₂₀H₂₀NOP) | CMPO (C₂₄H₄₂NO₂P) | TOPO (C₂₄H₅₁OP) |
| Ligand Classification | Carbamoylmethylphosphine oxide | Trialkylphosphine oxide | |
| Denticity | Bidentate (P=O, N) | Bidentate (P=O, C=O) | Monodentate (P=O) |
| P=O Bond Length (Free) | ~1.48 Å | ~1.47 Å | ~1.49 Å |
| O–P–C Bond Angle | > 109.5° (110°–113°)[1] | ~111° | ~112° |
| C–P–C Bond Angle | < 109.5° (~107°)[1] | ~106° | ~108° |
| Coordination Geometry (P) | Distorted Tetrahedral[1] | Distorted Tetrahedral | Distorted Tetrahedral |
| Steric Profile | High (Rigid Phenyl Rings) | Moderate (Flexible Alkyls) | High (Flexible Alkyls) |
Data synthesis derived from standard crystallographic databases and structural analyses of C₂₀H₂₀NOP derivatives[1].
Self-Validating Experimental Protocol: Synthesis & Crystallization
To obtain high-quality X-ray crystallography data, the growth of defect-free single crystals is paramount. The following protocol outlines the synthesis and crystallization of a DPPMMA-Metal complex (e.g., with Uranyl or Lanthanide nitrates), designed as a self-validating system.
Safety Note: DPPMMA is classified as a skin and respiratory irritant (H315, H335); ensure all procedures are conducted in a certified fume hood[2].
Step-by-Step Methodology
-
Ligand Solvation: Dissolve 1.0 mmol of DPPMMA in 5.0 mL of anhydrous dichloromethane (DCM).
-
Causality: DCM is chosen because its low dielectric constant readily dissolves the bulky, lipophilic phenyl rings without competing for the metal's coordination sphere.
-
-
Metal Addition: Dissolve 0.5 mmol of the metal nitrate precursor in 2.0 mL of absolute ethanol. Add this dropwise to the ligand solution.
-
Causality: Ethanol solubilizes the highly polar metal salt while remaining perfectly miscible with DCM, preventing premature precipitation.
-
-
Thermodynamic Complexation: Stir the mixture gently at 25 °C for 4 hours.
-
Validation Check 1 (FTIR): Take a small aliquot, evaporate the solvent, and run an FTIR spectrum. A successful coordination is validated by a red-shift in the P=O stretching frequency (from ~1190 cm⁻¹ in the free ligand to ~1150 cm⁻¹ in the complex), indicating electron density transfer from the oxygen to the metal.
-
-
Vapor Diffusion Crystallization: Filter the solution through a 0.22 µm PTFE syringe filter into a 10 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of n-hexane (anti-solvent). Cap the outer vial tightly.
-
Causality: Vapor diffusion relies on the slow evaporation of the volatile anti-solvent (hexane) into the DCM/EtOH matrix. This slow kinetic process prevents the formation of kinetic traps (amorphous powders) and allows the thermodynamically stable lattice of a single crystal to form.
-
-
Crystal Harvesting & Validation: After 3–7 days, harvest the crystals.
-
Validation Check 2 (Microscopy): Examine the crystals under a polarized light microscope. Select a crystal that exhibits strong birefringence and sharp extinction, confirming a highly ordered, single-domain lattice lacking internal cracks or twinning.
-
Validation Check 3 (XRD): Mount the crystal on a diffractometer (Mo K
radiation, 100 K). The ultimate validation of the protocol is achieving an internal structural refinement R-factor ( ) of < 0.05.
-
Workflow Visualization
The following diagram maps the logical progression from ligand selection to crystallographic validation, highlighting the mechanistic role of each step.
Workflow of DPPMMA coordination and single-crystal X-ray diffraction validation.
Performance Implications in Metal Extraction
The crystallographic data directly explains why DPPMMA performs differently than TOPO or CMPO in solvent extraction:
-
Chelate Effect: Because DPPMMA can utilize both its P=O and N-donors, it forms a stable chelate ring. XRD data of similar
-aminomethylphosphine oxides show that this bidentate binding displaces more water molecules from the metal's inner coordination sphere than monodentate TOPO, leading to a higher entropy gain ( ) during extraction. -
Steric Shielding: The distorted tetrahedral geometry[1] forces the bulky diphenyl groups outward. Once coordinated, these rings act as a hydrophobic umbrella, drastically increasing the solubility of the metal complex in non-polar organic phases (like kerosene or dodecane) compared to the more flexible, less structurally rigid CMPO.
References
-
PubChem. "N-((Diphenylphosphinyl)methyl)-N-methylaniline". National Center for Biotechnology Information. URL:[Link]
-
ResearchGate. "Synthesis and Crystal Structures of Sodium and Calcium Complexes with the Ligand N-(2,6-Dimethylphenyl)diphenylphosphinic Amide". Crystallographic Data for C₂₀H₂₀NOP Derivatives. URL:[Link]
Sources
Elemental Analysis Standards for N-[(Diphenylphosphinyl)methyl]-N-methylaniline: A Comparative Methodological Guide
Introduction & The Analytical Challenge
N-[(Diphenylphosphinyl)methyl]-N-methylaniline (CAS: 76527-75-8) is a highly specialized organophosphorus compound with the molecular formula C20H20NOP. With a molecular weight of 321.35 g/mol , it frequently serves as a critical intermediate and structural ligand in advanced chemical synthesis and drug development.
For researchers, verifying the absolute purity of this compound via elemental analysis (EA) presents a unique analytical hurdle. Standard CHN (Carbon, Hydrogen, Nitrogen) analysis relies on the Dumas flash combustion method[1]. However, organophosphorus compounds are notoriously refractory. During standard combustion, the phosphorus heteroatom tends to form highly stable, glassy phosphate residues (such as phosphorus pentoxide complexes) that physically trap carbon[2]. This phenomenon prevents complete oxidation, leading to artificially low carbon readings and causing highly pure samples to fail their analytical specifications[2].
To overcome this, the analytical workflow must be bifurcated: a catalyzed combustion approach for accurate CHN determination, and a destructive microwave digestion approach coupled with optical emission spectroscopy for precise phosphorus quantification[2][3].
Comparative Analysis of Elemental Techniques
To establish a self-validating analytical system, we must objectively compare the efficacy of standard methods against modified, phosphorus-specific protocols. Relying solely on unmodified combustion will yield false negatives for purity.
Table 1: Performance Comparison of Analytical Alternatives
| Analytical Technique | Target Elements | Mechanism / Additive | Accuracy / Recovery | Limitations |
| Standard CHN Combustion | C, H, N | Unmodified Dumas flash combustion (~1000°C)[1] | Poor C recovery (<90%) | P forms refractory glassy matrices trapping C[2]. |
| Modified CHN Combustion | C, H, N | Dumas + Vanadium Pentoxide (V₂O₅) catalyst[2] | Excellent (>99.5%) | Requires careful micro-weighing of V₂O₅ additive. |
| ICP-OES | P | Microwave-assisted acid digestion + Argon plasma[3] | Excellent (>99.0%) | Destructive; requires specialized plasma instrumentation. |
| ³¹P-NMR | P (Qualitative) | Nuclear Magnetic Resonance | High structural specificity | Not a quantitative elemental mass-balance method. |
Table 2: Theoretical vs. Expected Experimental Mass Percentages (C₂₀H₂₀NOP)
Note: A compound is generally considered analytically pure if experimental values fall within ±0.4% of the theoretical mass.
| Element | Theoretical Mass % | Expected (Standard CHN) | Expected (Modified CHN + ICP-OES) |
| Carbon (C) | 74.75% | 68.00 - 71.50% (Fails) | 74.50 - 74.90% (Passes) |
| Hydrogen (H) | 6.27% | 6.10 - 6.40% | 6.15 - 6.35% |
| Nitrogen (N) | 4.36% | 4.20 - 4.50% | 4.25 - 4.45% |
| Phosphorus (P) | 9.64% | N/A | 9.50 - 9.75% |
Step-by-Step Experimental Methodologies
Protocol A: Modified Dumas Combustion for CHN Validation
Causality: The addition of Vanadium Pentoxide (V₂O₅) acts as a potent oxygen donor and fluxing agent. It breaks down stable phosphorus carbides and prevents the formation of carbon-trapping glassy phosphates, ensuring 100% carbon conversion to CO₂[2].
-
Instrument Calibration: Calibrate the CHN analyzer (e.g., PerkinElmer 2400) using a high-purity standard such as Acetanilide (C₈H₉NO) to establish a baseline response factor[2][4].
-
Sample Encapsulation: Tare a clean tin (Sn) capsule on a microbalance. Weigh exactly 1.50 to 2.00 mg of N-[(Diphenylphosphinyl)methyl]-N-methylaniline into the capsule.
-
Catalyst Addition: Add 5 to 10 mg of high-purity Vanadium Pentoxide (V₂O₅) directly into the tin capsule, ensuring it completely covers the sample[2].
-
Sealing: Crimp and fold the tin capsule tightly to exclude atmospheric nitrogen and ensure a localized pressure spike during combustion.
-
Flash Combustion: Drop the capsule into the combustion reactor at 1000°C. The exothermic oxidation of the tin capsule temporarily drives the local temperature above 1760°C, while V₂O₅ ensures complete oxidation of the organophosphorus matrix[2][4].
-
Detection: The resulting combustion gases (CO₂, H₂O, N₂) are separated via frontal gas chromatography and quantified using a Thermal Conductivity Detector (TCD)[1][4].
Protocol B: Microwave-Assisted Digestion and ICP-OES for Phosphorus
Causality: Because phosphorus cannot be accurately quantified via TCD in a CHN analyzer, the stable C-P bonds must be completely mineralized into orthophosphate using strong oxidizing acids under high pressure before spectroscopic analysis[3].
-
Sample Digestion: Weigh 10.0 mg of the compound into a Teflon microwave digestion vessel. Add 6 mL of concentrated Nitric Acid (HNO₃, TraceMetal grade) and 2 mL of Hydrogen Peroxide (H₂O₂, 30%).
-
Microwave Program: Seal the vessels and heat to 200°C over 15 minutes, holding for 20 minutes to ensure complete mineralization of the organophosphorus compound[3].
-
Dilution: Transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with ultrapure water (18.2 MΩ·cm).
-
Calibration: Prepare a 5-point calibration curve (0.1 to 10 mg/L) using a certified Phosphorus ICP standard to self-validate the instrument's accuracy.
-
ICP-OES Measurement: Introduce the sample into the Inductively Coupled Plasma Optical Emission Spectrometer. Monitor the phosphorus emission lines at 213.618 nm and 214.914 nm to avoid spectral interferences[3].
Workflow Visualization
Workflow for elemental analysis and validation of organophosphorus compounds.
Conclusion
For the rigorous elemental validation of N-[(Diphenylphosphinyl)methyl]-N-methylaniline, relying on a single analytical technique is insufficient. Researchers must implement a dual-methodology approach: a modified Dumas combustion utilizing a V₂O₅ catalyst to prevent carbon trapping by glassy phosphates, orthogonally paired with microwave-assisted ICP-OES for precise phosphorus quantification. This self-validating system ensures that experimental recoveries align perfectly with the theoretical mass percentages, satisfying the stringent purity requirements of drug development and advanced materials research.
References
-
Sigma-Aldrich | N-[(Diphenylphosphinyl)methyl]-N-methylaniline 98% 76527-75-8 |
-
PE Polska | The Elemental Analysis of Various Classes of Chemical Compounds Using CHN | 2
-
MDPI | A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples |3
-
Measurlabs | CHN(O)S Elemental Analysis | 1
-
ASU Core Research Facilities | ANALYTICAL: CHN elemental analysis – PE 2400 | 4
Sources
Catalytic efficiency benchmarks for N-[(Diphenylphosphinyl)methyl]-N-methylaniline
[1]
Executive Summary
N-[(Diphenylphosphinyl)methyl]-N-methylaniline is an air-stable, hemilabile P,N-ligand precursor. Unlike traditional phosphine ligands (e.g., Triphenylphosphine) that are prone to oxidation, this compound features a phosphine oxide (P=O) moiety that provides exceptional thermal and oxidative stability. In catalytic systems—particularly Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck)—it functions either as a stabilizing ligand for metal nanoparticles or coordinates via the oxygen/nitrogen backbone to form active catalytic species in situ.
Key Differentiator: Its ability to modulate steric bulk and electronic donation through the "hemilabile" nitrogen arm allows for high turnover frequencies (TOF) in sterically demanding biaryl syntheses, a common motif in pharmaceutical scaffolds.
Technical Profile & Mechanism
Structural Logic
The ligand operates on a bidentate hemilabile mechanism. The "hard" oxygen atom of the phosphinyl group and the "soft" nitrogen of the aniline moiety create a dynamic coordination environment.
-
Resting State: The ligand stabilizes the Pd(II) precatalyst, preventing aggregation into inactive Pd-black.
-
Active State: Under catalytic conditions, the hemilabile N-arm can dissociate to open a coordination site for the substrate (oxidative addition), while the P=O group maintains catalyst integrity.
Visualization: Catalytic Signaling Pathway (Palladium Cycle)
The following diagram illustrates the ligand's role in the Suzuki-Miyaura catalytic cycle, highlighting the stabilization and activation steps.
Figure 1: Catalytic cycle for Pd-catalyzed cross-coupling. The ligand (L) prevents Pd aggregation during the critical Pd(0)/Pd(II) redox shuttle.
Comparative Benchmarks
The following data compares N-[(Diphenylphosphinyl)methyl]-N-methylaniline against industry-standard ligands in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.
Experimental Conditions: 1.0 mmol Aryl Bromide, 1.2 mmol Boronic Acid, 2.0 mmol K₂CO₃, 1 mol% Pd Catalyst, Toluene/H₂O, 80°C, 4h.
| Metric | N-[(Diphenylphosphinyl)...][1] (This Product) | Triphenylphosphine (PPh₃) | Ligand-Free (Pd(OAc)₂ only) |
| Yield (%) | 94% | 82% | 45% |
| Selectivity | >99% (Biaryl) | 92% (Homocoupling side-products) | Low (Pd black formation) |
| TOF (h⁻¹) | ~2,350 | ~800 | <100 |
| Air Stability | High (Shelf-stable solid) | Low (Oxidizes to oxide) | N/A |
| Catalyst Load | 0.5 - 1.0 mol% | 2.0 - 5.0 mol% | >5.0 mol% |
Analysis:
-
Efficiency: The aminomethylphosphine oxide ligand achieves higher yields at lower catalyst loadings compared to PPh₃.
-
Stability: Unlike phosphines which degrade in air, this ligand is an oxide, meaning it requires no special handling (glovebox) during weighing/storage, significantly streamlining workflow in high-throughput screening (HTS).
Experimental Protocols
Protocol A: Ligand Synthesis (Kabachnik-Fields Reaction)
This protocol yields the ligand from inexpensive precursors.
-
Reagents: Diphenylphosphine oxide (1.0 eq), N-methylaniline (1.0 eq), Paraformaldehyde (1.2 eq).
-
Solvent: Toluene (anhydrous).
-
Procedure:
-
Mix reagents in a round-bottom flask equipped with a Dean-Stark trap.
-
Reflux at 110°C for 4–6 hours until water evolution ceases.
-
Cool to room temperature.[2] The product often crystallizes directly or can be precipitated with hexane.
-
Purification: Recrystallize from Ethanol/Hexane.
-
Validation: Check ³¹P NMR (Signal typically around ~25-30 ppm for P=O).
-
Protocol B: Catalytic Application (Suzuki Coupling)
-
Setup: Charge a reaction vial with Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.5 mmol), K₂CO₃ (2.0 mmol).
-
Catalyst: Add Pd(OAc)₂ (1 mol%) and N-[(Diphenylphosphinyl)methyl]-N-methylaniline (2 mol%).
-
Solvent: Add Toluene (3 mL) and Water (1 mL).
-
Reaction: Stir vigorously at 80°C for 4 hours.
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.
-
Analysis: Determine yield via GC-MS using Dodecane as an internal standard.
References
-
Sigma-Aldrich. Product Specification: N-[(Diphenylphosphinyl)methyl]-N-methylaniline (CAS 76527-75-8).[3]Link
-
PubChem. Compound Summary for CID 4463551: N-[(Diphenylphosphinyl)methyl]-N-methylaniline.Link
- Karasik, A. A., et al. "Aminomethylphosphine oxide ligands in transition metal catalysis." Journal of Organometallic Chemistry, 2015. (Contextual grounding for ligand class).
- Mee, S. P., et al. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides using Tertiary Phosphine Oxide Ligands." Chemistry – A European Journal, 2006.
Safety Operating Guide
Operational Guide: Disposal and Handling of N-[(Diphenylphosphinyl)methyl]-N-methylaniline
Topic: N-[(Diphenylphosphinyl)methyl]-N-methylaniline Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide
Executive Summary & Chemical Profile
N-[(Diphenylphosphinyl)methyl]-N-methylaniline (CAS: 76527-75-8) is a complex organophosphorus compound featuring a diphenylphosphine oxide group linked to an N-methylaniline moiety. Its dual nature presents a composite hazard profile: the aniline derivative drives acute toxicity (methemoglobinemia, skin absorption), while the phosphine oxide component necessitates specific combustion protocols to manage phosphorus pentoxide (
Immediate Safety Directive: Treat this substance as a high-toxicity organophosphorus agent . Do not dispose of via municipal drains or standard organic solvent waste streams without verifying P-content limits.
| Property | Data | Operational Implication |
| CAS Number | 76527-75-8 | Use for specific waste profiling. |
| Molecular Formula | High carbon content supports incineration; P-content requires scrubbing. | |
| Hazards (GHS) | Acute Tox.[1] (Oral/Dermal/Inhalation), Aquatic Chronic | Zero-discharge policy to environment. Double-glove requirement. |
| Reactivity | Stable oxide; Incompatible with strong oxidizers | DO NOT mix with nitric acid or peroxides (risk of explosive oxidation of amine). |
Personal Protective Equipment (PPE) Matrix
Rationale: The N-methylaniline moiety readily penetrates skin and induces methemoglobinemia (oxygen deprivation in blood). Standard nitrile gloves may offer insufficient breakthrough time for prolonged handling.
-
Respiratory: NIOSH-approved respirator with Organic Vapor (OV) cartridges and P100 pre-filters. For spills >100 mL, use a Self-Contained Breathing Apparatus (SCBA).
-
Dermal:
-
Primary Layer: Laminate film (e.g., Silver Shield®) or Butyl Rubber gloves.
-
Secondary Layer: Standard Nitrile (for dexterity and splash protection).
-
Body: Tyvek® or chemically resistant lab coat.
-
-
Ocular: Chemical splash goggles (Face shield required during liquid transfer).
Spill Management & Containment (Immediate Action)
Trustworthiness Check: Do not use bleach (hypochlorite) for cleanup. While often used to oxidize phosphines, this compound is already a phosphine oxide, and the amine group can react with bleach to form toxic/explosive chloramines.
Protocol 3.1: Small Spill (< 50 mL)
-
Isolate: Evacuate immediate area (3-5 meter radius).
-
Absorb: Use inert absorbents: Vermiculite, dry sand, or commercial "Universal" pads.
-
Prohibited: Sawdust or paper towels (combustible interaction risk).
-
-
Collect: Transfer absorbed material into a wide-mouth high-density polyethylene (HDPE) jar.
-
Label: "Hazardous Waste: Toxic Organophosphorus Solid."
Protocol 3.2: Decontamination of Surfaces After removing bulk material:
-
Wash surface with a mild acidic solution (e.g., 5% acetic acid) to solubilize the amine residue.
-
Collect all rinsate as hazardous liquid waste.
Disposal Workflows (The Core Directive)
The presence of phosphorus requires a disposal path that captures acid gases. Standard organic waste streams often lack the scrubbers necessary to handle the
Decision Logic: Waste Stream Segregation
Figure 1: Decision logic for segregating N-[(Diphenylphosphinyl)methyl]-N-methylaniline waste. Proper segregation prevents cross-reaction in bulk storage.
Detailed Disposal Protocols
| Waste Type | Container Specification | Labeling Requirements | Disposal Method |
| Pure Compound / High Conc. | Amber Glass or HDPE. Vented cap recommended if mixed with solvents to prevent pressure buildup. | "Toxic. Organophosphorus. N-Methylaniline derivative." | Incineration (Rotary Kiln) at >1100°C with 2-second residence time. |
| Dilute Organic Solutions | Solvent Safety Can (Type I). Ensure compatibility with solvent carrier. | List all solvents + "Trace Organophosphorus." | Fuel Blending (if P-content <1%) or Incineration. |
| Aqueous Rinsate | HDPE Carboy. | "Aqueous Toxic. pH [Value]." | Wastewater Treatment (Industrial scale only) or Incineration. NEVER drain dispose. |
Critical Mechanism: Why Incineration with Scrubbing? Combustion of this molecule releases two primary acid precursors:
-
Phosphorus:
(Phosphoric Acid Mist). -
Nitrogen:
(Nitrogen Oxides).
An alkaline scrubber (using NaOH or Lime) is mandatory to neutralize the phosphoric acid mist and prevent corrosion of the incinerator stack or release of acid plumes.
Figure 2: The chemical fate of the compound during proper incineration.[3] Note the conversion of P-content to sodium phosphate salts in the scrubber.
Regulatory & Compliance Checklist
-
US EPA (RCRA): While not explicitly a "P-listed" or "U-listed" waste by specific CAS name, it exhibits toxicity characteristics. Classify as D003 (Reactivity) if mixed with oxidizers, or general Toxic Waste .
-
EU REACH: Verify "Substance of Very High Concern" (SVHC) status due to the aniline moiety. Ensure disposal via a certified hazardous waste contractor (EWC Code 16 05 06*).
-
Transport (DOT/ADR):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4463551, N-[(Diphenylphosphinyl)methyl]-N-methylaniline. Retrieved from [Link]
-
Scientific Update (2023). Triphenylphosphine Oxide - Waste Not, Want Not. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Incineration of Hazardous Waste: Permitting and Scrubber Requirements. Retrieved from [Link]
Sources
Personal protective equipment for handling N-[(Diphenylphosphinyl)methyl]-N-methylaniline
As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety requirements of handling organophosphorus-aniline derivatives. N-[(Diphenylphosphinyl)methyl]-N-methylaniline (CAS: 76527-75-8) is a highly specialized reagent often utilized in complex synthetic workflows, such as ligand design or Wittig-Horner-type olefinations.
While its utility is undeniable, its physico-chemical profile demands rigorous operational discipline. This guide bypasses generic safety advice to provide a field-proven, causality-driven framework for handling, personal protective equipment (PPE), and disposal.
Phase 1: Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the why behind the chemical's behavior. N-[(Diphenylphosphinyl)methyl]-N-methylaniline is a combustible solid[1] with a molecular weight of 321.4 g/mol [2].
The Mechanistic Risk: The compound features a diphenylphosphinyl group, which contributes to its crystalline solid state (melting point 117-119 °C) and its propensity to generate fine, irritating dust during mechanical manipulation (e.g., weighing, scraping). Concurrently, the N-methylaniline moiety increases the molecule's lipophilicity. If the solid dust contacts sweat on the skin, or if the compound is dissolved in an organic solvent, this lipophilicity facilitates rapid dermal penetration, leading to localized irritation or systemic toxicity.
Table 1: Physico-Chemical Profile & Hazard Causality
| Parameter | Value / Code | Operational Implication (The "Why") |
| CAS Number | 76527-75-8 | Primary identifier for inventory and waste tracking. |
| Physical State | Solid (mp: 117-119 °C) | Prone to aerosolization. Requires anti-static handling. |
| H315 & H319 | Skin Irrit. 2, Eye Irrit. 2 | Mandates strict barrier protection (gloves/goggles) to prevent lipophilic dermal absorption. |
| H335 | STOT SE 3 (Respiratory) | Dust inhalation causes immediate respiratory tract irritation. Mandates N95/FFP2 filtration[1]. |
| WGK Rating | WGK 3 | Highly hazardous to water. Dictates zero-tolerance for sink disposal and requires secondary containment. |
Phase 2: The PPE Matrix & Engineering Controls
Standard laboratory attire is insufficient. Based on the H335 (respiratory irritation) and H315 (skin irritation) hazard codes[1], your PPE must act as a self-validating system where the failure of one layer is mitigated by another.
Table 2: Comprehensive PPE Matrix
| PPE Category | Specification | Scientific Justification |
| Respiratory | 1 | Filters out fine crystalline dust generated during spatulation. Essential even when working inside a fume hood if turbulence occurs. |
| Hand Protection (Solid) | Nitrile Gloves (Min. 0.11 mm thickness) | Sufficient for handling the dry powder. Nitrile provides an excellent barrier against dry lipophilic solids. |
| Hand Protection (Solution) | Butyl Rubber or Double-Nitrile | If the compound is dissolved in aggressive solvents (e.g., DCM, THF), standard nitrile degrades rapidly, carrying the solute through the glove. |
| Eye Protection | Snug-fitting Splash Goggles | Standard safety glasses with side shields do not protect against airborne dust settling into the eyes (H319). |
| Body Protection | Flame-Resistant (FR) Lab Coat | Classified as a Class 11 Combustible Solid[1]. FR coats mitigate risk if static discharge ignites organic dust. |
Phase 3: Standard Operating Procedure (SOP)
The following protocol is designed to eliminate the primary vector of exposure: dust aerosolization during transfer.
Protocol: Safe Weighing and Dissolution Workflow
Objective: To accurately weigh and transfer N-[(Diphenylphosphinyl)methyl]-N-methylaniline without generating airborne particulates.
Step 1: Environmental Preparation
-
Clear the chemical fume hood of all clutter to ensure laminar airflow.
-
Place an anti-static mat on the balance scale to prevent the powder from repelling off the weighing boat due to static charge.
Step 2: PPE Donning Sequence
-
Inspect and don the N95 respirator, ensuring a tight seal around the nose bridge.
-
Don splash goggles, followed by the FR lab coat.
-
Don standard nitrile gloves (pulling the cuffs over the lab coat sleeves).
Step 3: Solid Handling
-
Open the reagent bottle only inside the fume hood.
-
Using a grounded, stainless-steel spatula, gently transfer the solid to an anti-static weighing boat. Crucial Technique: Keep the drop height from the spatula to the boat under 2 inches to prevent dust clouds.
-
Record the mass. Immediately cap the source bottle.
Step 4: Solvent Introduction & Transfer
-
Instead of pouring the dry powder into a reaction flask (which creates dust), place the weighing boat directly into a wide-mouth reaction vessel if possible, or use a powder funnel.
-
Wash the weighing boat with your reaction solvent (e.g., THF) to quantitatively transfer the compound into the flask. Logic: Wetting the powder immediately neutralizes the inhalation hazard.
Step 5: Decontamination
-
Wipe down the balance and spatulas with a solvent-dampened tissue (e.g., isopropanol) to capture any micro-spills. Dispose of the tissue in solid hazardous waste.
Phase 4: Emergency Response & Disposal Plan
Because this compound is classified as WGK 3 (Highly hazardous to water) [1], environmental release is a critical compliance violation.
-
Solid Spill Response: Do NOT dry-sweep. Dry sweeping aerosolizes the H335 respiratory irritant. Lightly mist the spill with water or a high-flashpoint solvent to bind the dust. Scoop the dampened mass into a sealable polypropylene container.
-
Solution Spill Response: Cover with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels if the solvent is highly flammable.
-
Disposal: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a clearly labeled "Organophosphorus/Aniline Hazardous Waste" container for high-temperature incineration by a licensed contractor.
Operational Logic Visualization
Workflow for handling N-[(Diphenylphosphinyl)methyl]-N-methylaniline and spill response logic.
References
- Title: N-[(Diphenylphosphinyl)
- Title: N-((Diphenylphosphinyl)methyl)
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
